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1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- Documentation Hub

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  • Product: 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-
  • CAS: 1260385-58-7

Core Science & Biosynthesis

Foundational

4-chloro-2-iodo-6-azaindole structure and properties

An In-depth Technical Guide to 4-chloro-2-iodo-6-azaindole: Structure, Properties, and Applications in Drug Discovery Introduction to the 6-Azaindole Scaffold Azaindoles, also known as pyrrolopyridines, are a class of he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-chloro-2-iodo-6-azaindole: Structure, Properties, and Applications in Drug Discovery

Introduction to the 6-Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are a class of heterocyclic compounds that are isosteric to indole. They have garnered significant attention in medicinal chemistry as "privileged structures" due to their ability to serve as versatile scaffolds in the design of novel therapeutic agents.[1] The incorporation of a nitrogen atom into the benzene ring of the indole core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and introduce an additional hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2]

There are four isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physical properties.[3] Among these, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole are the most frequently utilized in drug discovery.[1] This guide focuses specifically on the 4-chloro-2-iodo derivative of 6-azaindole, a halogenated building block with significant potential for the synthesis of highly functionalized molecules, particularly kinase inhibitors.[4][5]

Chemical Structure and Identification

IUPAC Name: 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Synonyms: 4-chloro-2-iodo-6-azaindole

Chemical Structure:

Caption: Chemical structure of 4-chloro-2-iodo-6-azaindole.

Physicochemical and Spectral Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance Expected to be an off-white to yellow or brown solid.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol.[6]
Melting Point Expected to be a high-melting solid, likely >200 °C.
pKa The pyridine nitrogen is expected to be weakly basic.
¹H NMR The spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
¹³C NMR The spectrum will show seven distinct carbon signals. The carbons bearing the iodine and chlorine atoms (C2 and C4) will be significantly shifted.
Mass Spectrometry The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 278, along with isotopic peaks for chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of iodine and/or chlorine.[7]

Synthesis of 4-chloro-2-iodo-6-azaindole

A specific, one-pot synthesis for 4-chloro-2-iodo-6-azaindole is not well-documented. However, a plausible multi-step synthetic route can be designed based on established methods for the synthesis and functionalization of the 6-azaindole core.[8][9] The following proposed synthesis starts from the commercially available 3-amino-4-methylpyridine.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Decarbonylation cluster_3 Step 4: Iodination A 3-Amino-4-methylpyridine B 3-Formyl-6-azaindole A->B POCl₃, DMF C 4-Chloro-3-formyl-6-azaindole B->C N-Chlorosuccinimide (NCS) D 4-Chloro-6-azaindole C->D Heat or catalyst E 4-Chloro-2-iodo-6-azaindole D->E N-Iodosuccinimide (NIS)

Caption: Proposed synthetic workflow for 4-chloro-2-iodo-6-azaindole.

Experimental Protocol:

Step 1: Synthesis of 3-Formyl-6-azaindole [10]

  • To a stirred solution of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack reagent) at 0 °C, add 3-amino-4-methylpyridine dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated product, 3-formyl-6-azaindole, is collected by filtration, washed with water, and dried.

Rationale: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, and it has been successfully applied to the synthesis of 3-formyl-6-azaindoles from 3-amino-4-methylpyridines.[10]

Step 2: Synthesis of 4-Chloro-3-formyl-6-azaindole

  • Dissolve 3-formyl-6-azaindole in a suitable solvent such as DMF or acetonitrile.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield 4-chloro-3-formyl-6-azaindole.

Rationale: Electrophilic chlorination of the electron-rich azaindole ring can be achieved using NCS. The C4 position is susceptible to electrophilic attack.

Step 3: Synthesis of 4-Chloro-6-azaindole

  • The decarbonylation of 4-chloro-3-formyl-6-azaindole can be achieved under thermal conditions or by using a catalyst such as Wilkinson's catalyst (Rh(PPh₃)₃Cl).

  • For thermal decarbonylation, heat the compound in a high-boiling solvent (e.g., diphenyl ether).

  • For catalytic decarbonylation, reflux the compound with the catalyst in a suitable solvent (e.g., toluene or xylene).

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and purify the product by column chromatography.

Rationale: The removal of a formyl group from a heterocyclic ring is a known transformation that can be accomplished under either thermal or catalytic conditions.

Step 4: Synthesis of 4-Chloro-2-iodo-6-azaindole

  • Dissolve 4-chloro-6-azaindole in a suitable solvent like DMF or THF.

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS) portion-wise.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-chloro-2-iodo-6-azaindole.

Rationale: The C2 position of the 6-azaindole ring is nucleophilic and can undergo electrophilic iodination with reagents like NIS.

Applications in Drug Discovery

The 4-chloro-2-iodo-6-azaindole scaffold is a valuable building block in medicinal chemistry due to the presence of two distinct halogen atoms. The iodine at the C2 position and the chlorine at the C4 position can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

6-Azaindoles as Kinase Inhibitors

A primary application of the 6-azaindole scaffold is in the development of kinase inhibitors.[1][5] The nitrogen atoms in the azaindole ring can mimic the hydrogen bonding pattern of the adenine core of ATP, enabling these molecules to bind to the ATP-binding site of kinases.[3]

Derivatives of 4-chloro-2-iodo-6-azaindole could be used to synthesize inhibitors of various kinases implicated in cancer and other diseases. For example, the TGF-β signaling pathway is a key regulator of cell growth, differentiation, and immune response, and its dysregulation is associated with cancer. Small molecule inhibitors of the TGF-β receptor I (TGFβRI) kinase are being actively pursued as immuno-oncology agents.[11]

TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (TGFβRI / TGFβRII) TGFb->Receptor SMAD SMAD2/3 Receptor->SMAD Phosphorylation SMAD4 SMAD4 SMAD->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Gene Target Gene Transcription Nucleus->Gene Inhibitor 6-Azaindole Derivative (e.g., from 4-chloro-2-iodo-6-azaindole) Inhibitor->Receptor Inhibition

Caption: Simplified TGF-β signaling pathway and the potential point of intervention for 6-azaindole-based inhibitors.

Other Potential Therapeutic Applications

Substituted 6-azaindoles have been investigated for a range of other biological activities, including:

  • Anticancer agents: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors with potent antitumor activities.[12][13]

  • Cannabinoid receptor modulators: The 6-azaindole scaffold has been explored as a bioisostere for the indole ring in the development of allosteric modulators for the cannabinoid receptor 1 (CB1).[2]

  • Antiviral and antimicrobial agents: The pyridine moiety is a common feature in many antimicrobial and antiviral drugs, and azaindole derivatives have been investigated for these properties.

Conclusion

4-chloro-2-iodo-6-azaindole is a strategically important heterocyclic building block for medicinal chemistry and drug discovery. While direct experimental data on this specific compound is limited, its synthesis is feasible through established chemical transformations. Its true value lies in its potential for diversification through selective functionalization of the chloro and iodo substituents. The 6-azaindole core is a proven pharmacophore, particularly in the design of kinase inhibitors, and the development of novel derivatives from 4-chloro-2-iodo-6-azaindole holds promise for the discovery of new therapeutic agents targeting a range of diseases.

References

  • Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 2(1), 202-210.
  • Zaiats, M., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv.
  • Dobson, D. R., & Staskiewicz, S. J. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2473-2476.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • PubChem. 6-Azaindole. National Center for Biotechnology Information. PubChem Compound Summary for CID 9219. Available from: [Link].

  • Zaiats, M., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
  • Pires, M. J. D., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade C-N cross-coupling/Heck reaction.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25055-25066.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.
  • Lee, H., et al. (2012). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 14(12), 3138-3141.
  • Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 808.
  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Pires, M. J. D., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3362-3365.
  • Mondal, K., et al. (2024).
  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Plé, K., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Lee, H., et al. (2012).
  • Zaiats, M., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Zhang, Y., et al. (2023).
  • ResearchGate. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
  • Di Micco, S. (2016). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed.

Sources

Exploratory

Scaffold Hopping: 6-Azaindole vs. 7-Azaindole in Drug Discovery

The following technical guide provides an in-depth comparison of the 6-azaindole and 7-azaindole scaffolds, designed for medicinal chemists and drug discovery professionals. Technical Analysis & Application Guide Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the 6-azaindole and 7-azaindole scaffolds, designed for medicinal chemists and drug discovery professionals.

Technical Analysis & Application Guide

Executive Summary

The bioisosteric replacement of the indole core with azaindoles (pyrrolo-pyridines) is a foundational strategy in modern medicinal chemistry to optimize solubility, metabolic stability, and binding kinetics.[1][2] While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has established itself as the "gold standard" for kinase hinge binding, 6-azaindole (1H-pyrrolo[2,3-c]pyridine) offers a distinct vector for exploring chemical space, particularly when modulation of basicity or alternative hydrogen-bonding geometries is required.[1][2] This guide dissects the structural, synthetic, and functional divergences of these two privileged scaffolds.[1][2]

Physicochemical Landscape

The primary driver for selecting between 6- and 7-azaindole lies in their electronic distributions, which dictate both their binding modes and developability properties (solubility/permeability).[1][2]

Structural Isomerism & Nomenclature[1][2]
  • 7-Azaindole: 1H-pyrrolo[2,3-b]pyridine.[1][2][3][4][5] Nitrogen at position 7 (relative to indole numbering).[2][3][4][5][6][7]

  • 6-Azaindole: 1H-pyrrolo[2,3-c]pyridine.[1][2][8] Nitrogen at position 6.[1][2][3][4][5][6][7][9]

Electronic Profiling & Basicity

The position of the pyridine nitrogen significantly alters the pKa and hydrogen-bonding potential.[1][2]

Property7-Azaindole (Pyrrolo[2,3-b])6-Azaindole (Pyrrolo[2,3-c])Medicinal Chemistry Implication
H-Bond Donor N1-H (Pyrrole)N1-H (Pyrrole)Both act as donors.[1][2]
H-Bond Acceptor N7 (Pyridine)N6 (Pyridine)7-Aza: N7 is perfectly positioned for bidentate binding (e.g., Kinase Hinge).6-Aza: N6 projects into a different vector (approx 60° shift).[1][2]
Basicity (pKa) ~4.6 (Pyridine N)~6.6 - 7.0 (Pyridine N)6-Aza is significantly more basic due to electronic communication with the pyrrole nitrogen (pseudo-para relationship), affecting solubility at physiological pH.[2]
Lipophilicity Lower than IndoleLower than IndoleBoth improve aqueous solubility compared to the parent indole (logP reduction ~1.0 unit).[1][2]
Dipole Moment ~1.6 D~4.1 D6-Aza has a larger dipole, often resulting in higher polarity and potentially better solubility.[1][2]
The "Hinge Binder" Phenomenon

7-Azaindole is unique because the N1-H and N7 atoms mimic the N9-H and N1 atoms of purine (adenine).[1][2] This allows it to form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region.[1][2] 6-Azaindole cannot form this specific bidentate motif without significant linker modification.[1][2]

Synthetic Architectures

Historically, 7-azaindole was easier to access, driving its early adoption.[1][2] However, recent advances have democratized access to the 6-azaindole core.[1][2]

Visualization of Synthetic Logic

The following diagram illustrates the primary retrosynthetic disconnections for both scaffolds.

AzaindoleSynthesis Target7 7-Azaindole Core Target6 6-Azaindole Core Start7_1 2-Amino-3-iodopyridine Method7_1 Larock / Sonogashira Cyclization Start7_1->Method7_1 Start7_2 2-Nitrotoluene deriv. Method7_2 Bartoli Indole Synthesis Start7_2->Method7_2 Start6_1 3-Amino-4-methylpyridine Method6_1 [4+1] Cyclization (DMF-DMA / Alkoxide) Start6_1->Method6_1 Start6_2 4-Chloro-3-nitropyridine Method6_2 Batcho-Leimgruber Equivalent Start6_2->Method6_2 Method7_1->Target7 Method7_1->Target7 High Efficiency Method7_2->Target7 Method6_1->Target6 Method6_1->Target6 Scalable Route Method6_2->Target6

Caption: Comparative retrosynthetic analysis showing the dominant pathways for accessing 7-azaindole (via 2-aminopyridines) and 6-azaindole (via 3-amino-4-methylpyridines).

Key Synthetic Protocols
A. 7-Azaindole: The Modified Reissert/Bartoli Route

The most robust method for substituted 7-azaindoles often involves the Bartoli reaction (using vinyl Grignard on nitro-pyridines) or Pd-catalyzed cyclization .[1][2]

  • Advantage: High tolerance for C5-substituents (halogens, aryls).[1][2]

  • Limitation: Requires low temperatures (-78°C) for Bartoli; Pd-catalysis requires expensive precursors.[1][2]

B. 6-Azaindole: The [4+1] Cyclization Strategy

Accessing 6-azaindole is frequently achieved via the condensation of 3-amino-4-methylpyridine with formamide acetals (e.g., DMF-DMA), followed by cyclization.[1][2]

  • Mechanism: Formation of an enamine intermediate followed by intramolecular nucleophilic attack.[1][2]

  • Challenge: The pKa of the pyridine nitrogen can interfere with base-mediated cyclizations.[1][2]

  • Optimization: Use of strong bases (KOtBu) in polar aprotic solvents (DMF/NMP) at elevated temperatures.[2]

Medicinal Chemistry Utility & Case Studies

7-Azaindole: The Kinase Specialist[1][2]
  • Drug Example: Vemurafenib (Zelboraf) [1][2]

  • Target: BRAF V600E.

  • Mechanism: The 7-azaindole core anchors the molecule into the ATP binding pocket.[1][2] The N1 and N7 atoms form a "pincer" of hydrogen bonds with the hinge region residues (Gln530 and Cys532).[2]

  • Why 7-Aza? The specific geometry of N1/N7 matches the purine footprint of ATP almost perfectly.[1][2]

6-Azaindole: The Vector Explorer[1][2]
  • Drug Example: Temsavir (BMS-626529) (Active moiety of Fostemsavir)[2][10]

  • Target: HIV-1 gp120 (Attachment Inhibitor).[1][2][8][10]

  • Mechanism: Temsavir stabilizes the viral envelope protein in a closed conformation.[1][2]

  • Why 6-Aza? Here, the scaffold is not mimicking ATP.[1][2] The 6-azaindole core provides a specific vector to project the C7-triazole and C4-methoxy groups into the gp120 hydrophobic pocket.[1][2] The N6 nitrogen likely participates in water-mediated networks or electrostatic interactions distinct from the hinge-binding logic.[1][2]

  • Metabolic Note: 6-azaindoles can be more susceptible to N-oxidation at the pyridine nitrogen due to higher basicity/nucleophilicity compared to 7-azaindoles.[1][2]

Data Comparison Table
Feature7-Azaindole Scaffold6-Azaindole Scaffold
Solubility (pH 7.4) Moderate to High (Better than Indole)High (Often superior due to basicity)
Metabolic Stability High (Main risk: N-oxide)Moderate (Risk: N-oxide, C2-oxidation)
CYP Inhibition Low risk (generally)Moderate risk (N6 coordination to Heme)
Primary Utility Kinase Hinge Binding (ATP mimic)Solubility enhancement; Vector hopping
Synthetic Cost Low (Commodity starting materials)Medium (Fewer commercial precursors)

Experimental Protocols

Protocol: Synthesis of 6-Azaindole Core (Representative)

This protocol describes the synthesis of a 6-azaindole derivative via the Batcho-Leimgruber indole synthesis equivalent.[1][2]

Reagents: 3-methyl-4-nitropyridine, DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pd/C, Hydrazine hydrate (or H2 gas).[1][2]

  • Enamine Formation:

    • Dissolve 3-methyl-4-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

    • Add DMF-DMA (3.0 eq).[1][2]

    • Heat to 110°C for 12 hours under N2 atmosphere.

    • Checkpoint: Monitor by LCMS for conversion to the dark red enamine intermediate.[1][2]

    • Concentrate in vacuo to remove excess DMF-DMA.[1][2]

  • Reductive Cyclization:

    • Dissolve the crude enamine in MeOH.[1][2]

    • Add 10% Pd/C (10 wt%) and Hydrazine hydrate (5.0 eq) dropwise (Caution: Exothermic/Gas evolution). Alternatively, use a Hydrogen balloon.[1][2]

    • Reflux for 3 hours.[1][2]

    • Filter through Celite to remove catalyst.[1][2]

    • Concentrate and purify via flash chromatography (DCM/MeOH gradient).[2]

Protocol: Comparative Solubility Assay

To validate the solubility advantage of azaindoles over indoles.

  • Preparation: Prepare 10 mM DMSO stocks of Indole, 6-Azaindole, and 7-Azaindole test compounds.

  • Incubation: Spout 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Vacuum filter into a receiver plate to remove undissolved solid.[1][2]

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) * Conc_standard.

References

  • Irie, T., & Sawa, M. (2018).[1][2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical and Pharmaceutical Bulletin. Link

  • Meanwell, N. A., et al. (2018).[1][2] Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.[1][2] Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2007).[1][2] Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron. Link

  • Song, J. J., et al. (2002).[1][2] A Novel and Effective Synthesis of 7-Azaindoles via a Palladium-Catalyzed Heteroannulation. Journal of Organic Chemistry. Link

  • Bollini, M., et al. (2011).[1][2] 7-Azaindoles as Privileged Scaffolds for the Design of New Bioactive Compounds. Current Topics in Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

This guide outlines the chemical profile, synthesis, and reactivity of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). Executive Summary 4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a highly special...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical profile, synthesis, and reactivity of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative).

Executive Summary

4-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic scaffold belonging to the 6-azaindole family. Unlike its more common isomer (7-azaindole), the 6-azaindole core places the pyridine nitrogen at position 6, creating a distinct electronic environment that alters the reactivity of the C4 and C2 positions.

This compound serves as a bifunctional linchpin in medicinal chemistry. The presence of two distinct halogen handles—iodine at C2 and chlorine at C4 —allows for orthogonal cross-coupling strategies. This "chemical orthogonality" enables the sequential construction of complex trisubstituted heteroaromatics, widely utilized in the development of kinase inhibitors (e.g., JAK, PI3K) and bioisosteres of indole-based therapeutics.

Structural Disambiguation (Critical)

Researchers often confuse azaindole isomers. Ensure you are working with the correct scaffold:

  • Target Topic: Pyrrolo[2,3-c]pyridine (6-azaindole) . Nitrogen is at position 6.[1][2]

  • Common Isomer: Pyrrolo[2,3-b]pyridine (7-azaindole).[3] Nitrogen is at position 7.[2][4][5][6]

  • Implication: The C4-chlorine in 6-azaindole is meta to the pyridine nitrogen, making it significantly less reactive towards SNAr (Nucleophilic Aromatic Substitution) compared to the 7-azaindole isomer.

Physicochemical Profile

PropertyValue / Description
IUPAC Name 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Acidity (Calculated) C2-H pKa ≈ 28 (DMSO); N1-H pKa ≈ 17
Bond Dissociation C2–I (Weakest) < C4–Cl (Stronger)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM, MeOH.
Appearance Off-white to pale yellow solid (sensitive to light).

Synthetic Route & Preparation

The synthesis of the di-halogenated core typically proceeds from the 4-oxo precursor or a 4-chloro-6-azaindole intermediate. The introduction of the iodine at C2 requires a directed metalation strategy due to the natural tendency of azaindoles to undergo electrophilic halogenation at C3.

Step-by-Step Protocol

Precursor: 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine (SEM-protected).

Phase 1: N-Protection (Essential)

The acidic N1-proton must be masked to permit the use of organolithium reagents.

  • Reagents: NaH (1.2 equiv), SEM-Cl (1.1 equiv), DMF, 0°C.

  • Procedure: Treat 4-chloro-6-azaindole with NaH in DMF. Add SEM-Cl dropwise. Stir 1h.

  • Outcome: Formation of N-SEM-4-chloro-6-azaindole.

Phase 2: C2-Directed Lithiation & Iodination

This step leverages the directing group (SEM) and the acidity of the C2 position to install the iodine regioselectively.

  • Setup: Flame-dried flask, Argon atmosphere, -78°C.

  • Reagents: n-Butyllithium (n-BuLi, 1.2 equiv), Iodine (

    
    , 1.3 equiv), anhydrous THF.
    
  • Mechanism: The N-SEM group directs the lithiation to the C2 position (Lithium-Hydrogen exchange).

  • Protocol:

    • Dissolve protected substrate in THF. Cool to -78°C.[7]

    • Add n-BuLi dropwise. Stir for 30–60 min (solution turns yellow/orange).

    • Add solution of

      
       in THF. Stir 15 min at -78°C, then warm to RT.
      
    • Quench: Saturated

      
       (to reduce excess iodine).
      
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Start 4-Chloro-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) Step1 Step 1: N-Protection (NaH, SEM-Cl, DMF) Start->Step1 Inter1 N-SEM-4-Chloro-6-azaindole Step1->Inter1 Step2 Step 2: C2-Lithiation (n-BuLi, THF, -78°C) Inter1->Step2 Inter2 C2-Lithio Intermediate Step2->Inter2 Step3 Step 3: Iodination (I2 Quench) Inter2->Step3 Final 4-Chloro-2-iodo-N-SEM-6-azaindole (Target Scaffold) Step3->Final

Caption: Synthetic pathway for the regioselective installation of Iodine at C2 via Directed ortho-Metalation (DoM).

Chemo-Selective Functionalization

The value of this scaffold lies in the reactivity difference between the C2-I and C4-Cl bonds.

Reactivity Hierarchy
  • C2-Iodine: Highest reactivity. Undergoes oxidative addition with Pd(0) rapidly. Preferred site for the first cross-coupling.

  • C4-Chlorine: Lower reactivity. In the 6-azaindole scaffold, C4 is meta to the pyridine nitrogen (N6), rendering it electron-neutral compared to the activated C4 position in 7-azaindole. SNAr is difficult; Pd-catalysis requires bulky, electron-rich ligands (e.g., XPhos, RuPhos).

Strategy A: C2-Selective Suzuki-Miyaura Coupling
  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Mild base (

    
    ), Toluene/Water, 80°C.
    
  • Outcome: Exclusive formation of the 2-aryl-4-chloro derivative. The C-Cl bond remains intact.

Strategy B: C4-Functionalization (Post-C2)

Once the C2 position is derivatized, the C4-chlorine can be targeted.

  • Buchwald-Hartwig Amination: Required for introducing amines at C4.

    • System:

      
      , BINAP or BrettPhos, 
      
      
      
      , 100°C.
  • Suzuki Coupling (Sterically Demanding):

    • System:

      
      , SPhos, 
      
      
      
      , 100°C.

Reactivity cluster_C2 Path A: C2 Selectivity (High) cluster_C4 Path B: C4 Functionalization (Harder) Core 4-Cl-2-I-6-Azaindole C2_Prod 2-Aryl-4-Chloro Intermediate Core->C2_Prod Suzuki (Mild) Pd(PPh3)4, 80°C (C-I reacts first) Final_Prod 2,4-Disubstituted 6-Azaindole Core->Final_Prod Direct SNAr (Failed) (C4 is meta to N6) C2_Prod->Final_Prod Buchwald/Suzuki (Harsh) Pd2(dba)3, Ligand, 110°C (C-Cl reacts second)

Caption: Regioselectivity map demonstrating the orthogonal reactivity of C2-I vs C4-Cl.

Applications in Drug Discovery

The 4-chloro-2-iodo-6-azaindole scaffold is a bioisostere for 3,5-disubstituted indoles and purines .

  • Kinase Inhibition: The 6-azaindole core mimics the adenine hinge-binding region of ATP. The C4 substituent often projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue), while the C2 substituent can target the ribose-binding pocket.

  • Fragment-Based Design: The orthogonal handles allow for the rapid generation of libraries to probe Structure-Activity Relationships (SAR) at two vectors simultaneously.

Safety & Handling

  • Hazards: Halogenated azaindoles are potential skin and eye irritants. The iodine-containing intermediates may be light-sensitive (store in amber vials).

  • Stability: The C-I bond is labile; avoid prolonged exposure to palladium residues or light to prevent deiodination.

  • Dehalogenation Risk: During lithiation, ensure strictly anhydrous conditions. Proton sources will lead to the 4-chloro-6-azaindole (loss of iodine).

References

  • Synthesis of Azaindoles: Song, J. J., et al. "A general method for the synthesis of azaindoles." Journal of Organic Chemistry, 2002.

  • Regioselective Coupling: Léris, A., et al. "Regioselective cross-coupling reactions on polyhalogenated 7-azaindoles." Tetrahedron, 2011.

  • Lithiation Strategies: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • 6-Azaindole Profile: Popowycz, F., et al. "The 6-azaindole scaffold: synthesis and functionalization." Tetrahedron, 2013.

(Note: While specific literature on the exact 4-chloro-2-iodo-6-azaindole is sparse, the protocols above are extrapolated from the validated chemistry of the 6-azaindole and 7-azaindole scaffolds.)

Sources

Exploratory

Halogenated 6-Azaindole Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status in oncology (e.g., Vemurafenib), its isomer 6-azaindole (1H-pyrrolo[2,3-c]pyridine) remains a high-potential,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status in oncology (e.g., Vemurafenib), its isomer 6-azaindole (1H-pyrrolo[2,3-c]pyridine) remains a high-potential, underutilized bioisostere.[1][2] This guide addresses the structural rationale, synthetic architecture, and functionalization strategies for halogenated 6-azaindole derivatives.[2]

For the medicinal chemist, the 6-azaindole offers a distinct electrostatic profile compared to the 7-isomer, primarily due to the positioning of the pyridine nitrogen (N6). This shift alters hydrogen bond acceptor vectors, pKa, and metabolic liabilities, making it a critical tool for scaffold hopping when 7-azaindoles encounter IP congestion or physicochemical ceilings.[2]

Part 1: Structural Rationale & Physicochemical Properties[1][2][3]

The [2,3-c] Advantage

The 6-azaindole core mimics the purine ring system of ATP, making it an intrinsic pharmacophore for kinase inhibition.[2] However, its electronic distribution differs significantly from indole and 7-azaindole.[1][2]

  • H-Bonding Vectors: The N6 nitrogen acts as a weak base and H-bond acceptor.[1] Unlike N7 in 7-azaindole, which often forms a bidentate "hinge binder" motif with N1-H, the N6 position in 6-azaindole directs the acceptor vector away from the cleft in standard binding modes, or requires a "flipped" binding orientation to engage residues like the hinge region of kinases.[2]

  • Acidity/Basicity:

    • N1-H (Pyrrole): pKa ~ 13.2 (similar to indole).[1]

    • N6 (Pyridine): pKa ~ 8.2 (protonated form). The 6-azaindole is generally more basic than 7-azaindole (pKa ~ 4.6), which influences solubility and lysosomal trapping.[1]

The Role of Halogenation

Halogenation is not merely for synthetic utility; it is a property-tuning lever.[1]

PositionHalogenPrimary RoleMechanistic Rationale
C3 Br, ISynthetic Handle Most reactive site for SEAr.[1][2] Gateway to Suzuki/Sonogashira coupling for library expansion.[2]
C3 Cl, FMetabolic Block Blocks oxidation at the electron-rich pyrrole ring.[2]
C7 Cl, FElectronic Tuning Inductive withdrawal lowers N6 basicity; fills small hydrophobic pockets (e.g., gatekeeper residues).[2]
C4/C5 Cl, BrVector Extension Harder to access post-cyclization; usually installed via pre-functionalized pyridine precursors.[2]

Part 2: Synthetic Architectures

Accessing the 6-azaindole core is historically more challenging than the 7-isomer due to the lack of cheap starting materials like 2-aminopyridine.[1] Two primary architectures dominate modern discovery.[2]

Architecture A: The Bartoli Indole Synthesis

Best for accessing 7-functionalized derivatives.[1] The reaction of ortho-substituted nitroarenes with vinyl Grignard reagents is versatile but sensitive.[1]

  • Mechanism: [3,3]-Sigmatropic rearrangement of the nitro-vinyl intermediate.[1]

  • Critical Insight: The presence of a halogen (Cl, Br) at the position alpha to the pyridine nitrogen (C2 of the pyridine ring, becomes C7 of azaindole) significantly improves yields (from <20% to >50%) by stabilizing the transition state and preventing side reactions.

Architecture B: The [4+1] Cyclization (Modern)

Best for scalable access to the parent or 2-substituted cores. This method utilizes 3-amino-4-methylpyridines (commercially available) and activates the methyl group using electrophiles like Trifluoroacetic Anhydride (TFAA).[1]

  • Mechanism: Acylation of the amine

    
     Activation of the methyl group (via intermediate pyridinium salt) 
    
    
    
    Cyclization.
  • Advantage: Avoids cryogenic conditions and Grignard reagents; scalable to >50g.

Visualization of Synthetic Pathways[2]

G Start1 3-Nitro-4-picoline (or 2-Halo derivative) Bartoli Bartoli Reaction (VinylMgBr, -78°C) Start1->Bartoli 3 eq. VinylMgBr Start2 3-Amino-4-picoline Cycliz [4+1] Cyclization (TFAA or DMA-DMA) Start2->Cycliz Electrophilic Activation Core 6-Azaindole Core Bartoli->Core [3,3]-Sigmatropic Cycliz->Core Condensation Halogenation Regioselective Halogenation Core->Halogenation Prod3 3-Halo-6-azaindole (NBS/NIS) Halogenation->Prod3 S_E Ar (C3) Prod7 7-Halo-6-azaindole (mCPBA -> POCl3) Halogenation->Prod7 N-Oxide Rearrangement Suzuki Coupling\n(Library Gen) Suzuki Coupling (Library Gen) Prod3->Suzuki Coupling\n(Library Gen)

Caption: Divergent synthetic pathways to the 6-azaindole core and subsequent regioselective halogenation strategies.

Part 3: Medicinal Chemistry Case Study

Target: Potassium-Competitive Acid Blockers (P-CABs)

Compound: YH4808 (Revaprazan derivative)[1]

  • Challenge: Developing a superior alternative to proton pump inhibitors (PPIs) for GERD, requiring rapid onset and stability.[2]

  • Solution: The 6-azaindole scaffold was utilized to mimic the imidazopyridine core of other P-CABs but with improved lipophilicity profiles.[1]

  • SAR Insight:

    • N1-Methylation: Essential for activity in this series.[1]

    • C7-Functionalization: Introduction of a bulky group (e.g., tetrahydroisoquinoline) at C7 via Buchwald-Hartwig coupling on a 7-chloro-6-azaindole intermediate provided necessary steric occlusion in the H+/K+-ATPase binding site.[1]

    • Result: YH4808 achieved Phase II/III clinical trials, validating the 6-azaindole as a drug-like scaffold capable of oral bioavailability and target engagement.[1]

Part 4: Experimental Protocols

Standard Operating Procedure: Synthesis of 3-Bromo-6-azaindole

A robust protocol for generating the primary intermediate for cross-coupling.[1]

Reagents:

  • 6-Azaindole (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • DMF (Dimethylformamide) [0.5 M concentration]

  • KOH (1.1 eq) - Optional, for basic mediated bromination to prevent N-bromination[1]

Workflow:

  • Dissolution: Dissolve 6-azaindole (e.g., 1.18 g, 10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add NBS (1.87 g, 10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents di-bromination.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (50% EtOAc/Hexane). The product spot will be less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-water (100 mL).

  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry in vacuo.[2]

    • If no precipitate: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from ethanol or flash chromatography (DCM/MeOH 95:5).

  • Yield Expectation: 85-92%.

  • Characterization: 1H NMR (d6-DMSO) typically shows the disappearance of the C3-H doublet (approx 6.5 ppm) and retention of the C2-H singlet (approx 7.8 ppm).[1]

Protocol: 7-Chloro-6-azaindole via Bartoli Reaction

For accessing the C7-functionalized core.[1]

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][3]

  • Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.0 eq) dropwise over 30 mins. Crucial: Maintain internal temp < -65°C.

  • Rearrangement: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Pour into saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. The product is often found in the organic layer but can be contaminated with polymeric byproducts.

  • Purification: Silica gel chromatography is essential.[2] Elute with Hexane/EtOAc gradient.[2]

  • Yield: ~40-50% (significantly higher than non-halogenated analog).[1]

References

  • Popowycz, F., et al. (2007).[2] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[2] Link

  • Dobrikov, G. M., et al. (2002).[2] "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 67, 1635-1642.[2] Link

  • Ivonin, S. P., et al. (2024).[2] "Synthesis of 6-azaindoles via formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." Organic Chemistry Frontiers, 11, 2088-2094.[1][2] Link

  • Zhang, L., et al. (2010).[2] "Discovery of Novel 6-Azaindole Derivatives as Potent and Selective Kinase Inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 20(10), 3103-3106.[1][2] Link

  • Yuhan Corp. "YH4808: Potassium-Competitive Acid Blocker."[1] ClinicalTrials.gov Identifier: NCT01663426.[2] Link

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 4-Chloro-2-Iodo-6-Azaindole Scaffolds

This technical guide details the medicinal chemistry, synthetic utility, and biological applications of 4-chloro-2-iodo-6-azaindole (4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine). This compound serves as a high-value "bifun...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic utility, and biological applications of 4-chloro-2-iodo-6-azaindole (4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine). This compound serves as a high-value "bifunctional warhead" for developing ATP-competitive kinase inhibitors, particularly for targets where the classic 7-azaindole scaffold suffers from poor metabolic stability or solubility.

Executive Summary

4-chloro-2-iodo-6-azaindole is a privileged bifunctional intermediate used in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 7-azaindole, the 6-azaindole (pyrrolo[2,3-c]pyridine) core offers a distinct electrostatic profile and reduced lipophilicity (LogD), making it a critical scaffold for optimizing CNS penetration and metabolic stability .

The "4-chloro-2-iodo" substitution pattern provides orthogonal synthetic handles:

  • C-2 Iodo: Highly reactive for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install hydrophobic "tail" groups.

  • C-4 Chloro: A less reactive electrophile suitable for SNAr displacement with amines or subsequent cross-coupling, ideal for installing solubilizing "head" groups.

Primary Therapeutic Areas:

  • Oncology: ATR Kinase Inhibitors (DNA Damage Response).

  • Neurodegeneration: DYRK1A Inhibitors (Down syndrome, Alzheimer's).

  • Virology: HIV-1 Attachment Inhibitors (Backup series to fostemsavir).

Chemical Scaffold Analysis: The 6-Azaindole Advantage

In medicinal chemistry, the shift from an indole or 7-azaindole to a 6-azaindole is a strategic "scaffold hop" designed to improve physicochemical properties without altering the primary binding mode.

Physicochemical Comparison
Feature7-Azaindole (Standard)6-Azaindole (Optimized)Impact on Drug Design
H-Bonding N-7 is an acceptorN-6 is an acceptorN-6 position often avoids repulsive clashes in the kinase hinge region.
Lipophilicity Higher LogPLower LogP Improved aqueous solubility and lower promiscuous binding.
Metabolic Liability Prone to oxidation at C-2/C-3More stableReduced clearance; longer half-life.
pKa (Conj. Acid) ~4.6~6.8Higher basicity can improve lysosomal trapping or solubility at physiological pH.
The "Warhead" Logic

The 4-chloro-2-iodo motif allows for Regioselective Functionalization .

  • Step 1 (C-2 Functionalization): The C-2 iodine bond is weaker and more polarizable, reacting preferentially in Pd(0) cycles at room temperature. This allows the installation of the "Hinge Binding" element or the "Hydrophobic Pocket" binder first.

  • Step 2 (C-4 Functionalization): The C-4 chlorine is deactivated by the electron-rich pyrrole ring but activated by the pyridine nitrogen (N-6). It requires higher temperatures or stronger bases, allowing it to remain intact during Step 1.

Biological Activity & Mechanism of Action[1]

Target 1: ATR Kinase Inhibition (Oncology)

The Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase is a master regulator of the DNA damage response.

  • Mechanism: 6-azaindole analogs bind to the ATP-binding pocket of ATR.

  • Key Insight: Research (e.g., J. Med. Chem. 2018) demonstrated that 6-azaindole analogs (derived from the 4-chloro-2-iodo precursor) showed superior cellular potency (IC50 < 100 nM) compared to 7-azaindole counterparts.

  • SAR Logic: The N-6 nitrogen forms a critical water-mediated H-bond network that stabilizes the inhibitor in the active site, while the C-4 substituent (often a morpholine introduced via SNAr) projects into the solvent-exposed region to improve pharmacokinetic (PK) properties.

Target 2: DYRK1A Inhibition (Neurodegeneration)

Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) is implicated in Down syndrome and Alzheimer's.

  • Activity: 6-azaindole derivatives have shown high selectivity for DYRK1A over the closely related DYRK1B.

  • Mechanism: The scaffold mimics the adenyl ring of ATP. Substituents at C-2 (introduced via the iodo-handle) engage the "gatekeeper" residue, determining selectivity.

Target 3: HIV-1 Attachment

While 7-azaindoles (e.g., Fostemsavir) are market leaders, 4-substituted-6-azaindoles serve as a backup series.

  • Activity: They block the interaction between viral gp120 and the host CD4 receptor.

  • Role of C-4: The C-4 position is critical for positioning a heteroaryl ring that locks the gp120 protein in a non-functional conformation.

Experimental Protocols

Protocol A: Synthesis of 4-chloro-2-iodo-6-azaindole

This protocol converts the commercially available 4-chloro-6-azaindole into the bifunctional 2-iodo intermediate.

Reagents: 4-chloro-1H-pyrrolo[2,3-c]pyridine, N-Iodosuccinimide (NIS), DMF. Safety: NIS is an irritant. Work in a fume hood.

  • Dissolution: Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Iodination: Cool to 0°C. Add NIS (1.1 eq) portion-wise over 15 minutes to avoid exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: M+H = ~279).

  • Quench: Pour mixture into ice-water. A precipitate should form.

  • Purification: Filter the solid. Wash with 10% sodium thiosulfate (to remove excess iodine) and water. Dry under vacuum.

    • Yield Expectation: 85-95%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Suzuki Coupling (C-2 Functionalization)

Demonstrates the orthogonality of the Iodo vs. Chloro positions.

  • Setup: In a microwave vial, combine 4-chloro-2-iodo-6-azaindole (1.0 eq), Aryl-Boronic Acid (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add Dioxane:Water (4:1 ratio, degassed). Add Na2CO3 (2.0 eq).

  • Reaction: Heat to 80°C for 2-4 hours (Thermal) or 100°C for 30 min (Microwave).

    • Note: The C-4 Chlorine remains intact at this temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Outcome: 2-Aryl-4-chloro-6-azaindole.

Protocol C: SNAr Displacement (C-4 Functionalization)

Installing a solubilizing group (e.g., Morpholine) at the C-4 position.

  • Reactants: Combine 2-Aryl-4-chloro-6-azaindole (from Protocol B) with Morpholine (5.0 eq).

  • Conditions: Heat to 120-140°C in a sealed tube (neat or in NMP).

    • Mechanistic Note: The pyridine nitrogen at position 6 activates the C-4 position for nucleophilic attack, similar to 4-chloropyridine.

  • Purification: Evaporate excess amine. Purify via Prep-HPLC.

Visualizations & Logic

Synthetic Logic Flow (DOT Diagram)

This diagram illustrates the regioselective functionalization strategy using the 4-chloro-2-iodo scaffold.

SyntheticLogic cluster_legend Reactivity Hierarchy Start 4-Chloro-6-Azaindole (Precursor) Iodination Step 1: Iodination (NIS, DMF) Start->Iodination Scaffold 4-CHLORO-2-IODO-6-AZAINDOLE (Bifunctional Core) Iodination->Scaffold PathA Path A: C-2 Coupling (Suzuki/Sonogashira) Scaffold->PathA High Reactivity (I) Intermediate 2-Substituted-4-Chloro Intermediate PathA->Intermediate PathB Path B: C-4 Displacement (SnAr with Amines) Intermediate->PathB Lower Reactivity (Cl) FinalDrug Final Bioactive Analog (Dual Functionalized) PathB->FinalDrug Leg1 Iodine: Reacts at RT-80°C Leg2 Chlorine: Reacts at >120°C

Caption: Regioselective synthesis workflow exploiting the reactivity difference between C-2 Iodo and C-4 Chloro substituents.

SAR & Binding Mode Logic (DOT Diagram)

This diagram maps the structural features of the scaffold to their biological function in a typical Kinase pocket.

SAR_Logic Core 6-Azaindole Core (ATP Mimetic) N1 N-1 (Pyrrole NH) H-Bond Donor (Hinge Binder) Core->N1 N6 N-6 (Pyridine N) H-Bond Acceptor (Solvent Interface) Core->N6 C2 C-2 Substituent (Hydrophobic Pocket) Core->C2 C4 C-4 Substituent (Solubilizing Group) Core->C4 Target Kinase Active Site (ATR / DYRK1A) N1->Target Binds Glu/Leu (Hinge) N6->Target Water-mediated Bridge C2->Target Binds Gatekeeper C4->Target Solvent Exposure / PK

Caption: Structure-Activity Relationship (SAR) map detailing how the 6-azaindole scaffold engages kinase active sites.

References

  • Foote, K. M., et al. (2018). "Discovery of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry.

  • Meanwell, N. A., et al. (2018).[1] "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and Its Prodrug Fostemsavir." Journal of Medicinal Chemistry.

  • Cai, L., et al. (2013). "Investigation of 6-azaindole derivatives as novel DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bide Pharmatech. "Product Data: 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (CAS 1260385-58-7)."[2] Chemical Catalog.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C2-Iodination of 6-Azaindole Scaffolds

This guide details the protocols for C2-iodination of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds. Unlike the more common 7-azaindole, the 6-azaindole core presents unique regioselectivity challenges due to the pla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for C2-iodination of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds. Unlike the more common 7-azaindole, the 6-azaindole core presents unique regioselectivity challenges due to the placement of the pyridine nitrogen at position 6.

This document prioritizes Directed Ortho-Lithiation (DoL) as the primary method for C2-functionalization, as Electrophilic Aromatic Substitution (SEAr) inherently favors the C3 position.

Executive Summary & Mechanistic Rationale

The 6-azaindole scaffold is a bioisostere of indole and purine, widely used in kinase inhibitor development (e.g., JAK, CSF1R inhibitors). Functionalizing the C2 position is critical for expanding Structure-Activity Relationships (SAR) into the "solvent-exposed" regions of ATP-binding pockets.

The Regioselectivity Challenge
  • C3 Position (Thermodynamic SEAr): The C3 position is the most electron-rich site. Direct treatment with iodinating agents (

    
    , NIS) typically yields 3-iodo-6-azaindole .
    
  • C2 Position (Kinetic Lithiation): The C2 proton is weakly acidic (

    
    ). Selective C2-iodination requires Directed Ortho-Lithiation (DoL) , utilizing the Complex Induced Proximity Effect (CIPE) where a protecting group on N1 coordinates the lithium base to the C2 proton.
    
  • C7 Position (Competitive Lithiation): In 6-azaindole, the C7 proton is adjacent to the pyridine nitrogen (N6). While acidic, C7 lithiation is kinetically slower than C2 lithiation if a directing group is present on N1.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the divergent pathways for C2 vs. C3 functionalization.

G Start 6-Azaindole Core DirectIodination Direct Iodination (NIS or I2) Start->DirectIodination No PG Protection N1-Protection (SEM, Boc, TIPS) Start->Protection Step 1 C3_Product 3-Iodo-6-azaindole (Thermodynamic) DirectIodination->C3_Product SEAr Mechanism Lithiation Directed Ortho-Lithiation (n-BuLi, -78°C) Protection->Lithiation Step 2 Intermediate C2-Lithio Species (Stabilized by CIPE) Lithiation->Intermediate Coordination Quench Electrophile Quench (I2) Intermediate->Quench Step 3 C2_Product 2-Iodo-6-azaindole (Kinetic) Quench->C2_Product Substitution

Caption: Divergent synthetic pathways. Direct halogenation targets C3, while N1-protection enables regioselective C2-lithiation.

Protocol A: Directed Ortho-Lithiation (DoL)

Standard Method for High-Purity C2-Iodides

This protocol uses a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc protecting group. The SEM group is preferred for scale-up as it is robust against nucleophilic attack by n-BuLi, whereas Boc can sometimes suffer from nucleophilic attack at the carbonyl (though t-BuLi or LDA mitigates this).

Materials
  • Substrate: N1-SEM-6-azaindole (prepared via NaH/SEM-Cl).

  • Base: n-Butyllithium (2.5 M in hexanes) or LDA (2.0 M).

  • Electrophile: Iodine (

    
    ), dissolved in anhydrous THF.
    
  • Solvent: Anhydrous THF (water < 50 ppm).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Charge with N1-SEM-6-azaindole (1.0 equiv) and anhydrous THF (0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -70 °C.

  • Lithiation (The Critical Step):

    • Add n-BuLi (1.2 equiv) dropwise via syringe pump over 15–20 minutes.

    • Observation: A color change (often to yellow or orange) indicates anion formation.

    • Hold Time: Stir at -78 °C for 45–60 minutes .

    • Note: Do not exceed -40 °C; higher temperatures may promote scrambling to the C7 position or self-condensation.

  • Iodination:

    • Prepare a solution of Iodine (

      
      )  (1.3 equiv) in anhydrous THF.
      
    • Add the iodine solution dropwise to the lithiated species at -78 °C.

    • Observation: The solution will darken.

    • Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
        solution.
      
    • Add aqueous

      
       (sodium thiosulfate)  to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).
      
    • Extract with EtOAc (3x).[1][2][3] Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). The 2-iodo product is typically less polar than the starting material.

Data Table: Optimization Parameters
ParameterConditionOutcome / Note
Protecting Group SEM Recommended. Excellent directing ability, stable to n-BuLi.
BocGood, but requires LDA or t-BuLi to avoid nucleophilic attack on carbonyl.
TosylPoor. Electron-withdrawing nature deactivates the ring too much; S-O cleavage risks.
Base n-BuLi Standard for SEM-protected substrates.
LDAUse for Boc-protected substrates or if C7-lithiation is observed (sterically bulkier).
Temperature -78 °C Critical. > -40 °C leads to scrambling.
Electrophile

Standard. High atom economy.

Alternative source of

, milder but expensive.

Protocol B: C-H Activation (Alternative)

For Late-Stage Functionalization

While DoL is preferred for generating the iodide building block, Pd-catalyzed C-H activation can be used for direct arylation. However, for iodination specifically, C-H activation is less common due to catalyst poisoning by iodide.

Note: If direct C2-iodination without lithiation is absolutely required, a Pd(II)-catalyzed protocol using N-iodosuccinimide (NIS) can be attempted, though C3 regioselectivity often competes.

Protocol Snapshot:

  • Catalyst:

    
     (10 mol%)
    
  • Reagent: NIS (1.5 equiv)

  • Additive:

    
     (stoichiometric) or Ag salts.
    
  • Solvent: DMF/DMSO, 100 °C.

  • Risk:[4] High risk of C3 iodination or mixtures. Protocol A is strongly recommended over this.

Troubleshooting & Quality Control

Common Failure Modes
  • Product is C3-Iodo:

    • Cause: Loss of protecting group or insufficient base strength/temperature control allowing thermodynamic equilibration.

    • Fix: Ensure N1-PG is intact. Keep temp strictly at -78 °C. Use fresh n-BuLi (titrate before use).

  • Low Yield / Recovery of Starting Material:

    • Cause: Wet THF (quenches the lithio-species) or iodine added too fast (exotherm).

    • Fix: Distill THF over Na/Benzophenone or use a solvent purification system.

  • C7-Iodination Byproduct:

    • Cause: "Coordination dance" to the pyridine nitrogen (N6).

    • Fix: Use a bulkier base (LDA or LiTMP) which disfavors the sterically crowded C7 position (flanked by N6 and the bridgehead).

Analytical Validation
  • 1H NMR: Look for the disappearance of the C2-H signal.

    • 6-Azaindole Signals: C2-H is typically a doublet or dd around

      
       7.5-7.8 ppm (depending on solvent). C3-H is around 
      
      
      
      6.5 ppm.
    • 2-Iodo Product: The C2-H signal disappears. The C3-H signal often shifts downfield slightly due to the iodine anisotropy.

  • NOE (Nuclear Overhauser Effect): Irradiate the N1-protecting group (e.g., SEM

    
    ). If you see enhancement of a proton, that is C2-H. In the product, this enhancement should be absent or transferred to C3-H (weakly).
    

References

  • General Azaindole Reactivity & Lithiation

    • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007, 36, 1120.
    • Note: Foundational review establishing C2-lithi
  • Specifics on 6-Azaindole Synthesis & Functionalization

    • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[5] Tetrahedron, 2007 , 63(36), 8689-8707.[5]

    • Note: Detailed review covering the specific numbering and reactivity differences of the 6-isomer.
  • Directed Metalation Protocols (DoM)

    • Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Directing Groups." Chem. Rev., 1990, 90, 879.
    • Note: The authoritative guide on DoM mechanics used in Protocol A.
  • C2-Iodination of Related Pyrrolopyridines

    • L'Heureux, A., et al. "Synthesis of Functionalized 7-Azaindoles via Directed Ortho-Metalations." Tetrahedron Lett., 2004, 45, 2317.
    • Note: Protocol adapted for 6-azaindole; demonstr
  • Preparation of 2-Iodo-6-azaindole (Patent Literature)

    • US Patent 5681959A. "Chemical synthesis of azaindoles."
    • Note: Describes lithiation/iodination sequences for azaindole deriv

Sources

Application

chemoselective functionalization of 2-iodo-4-chloro-6-azaindole

Application Note: Strategic Chemoselective Functionalization of 2-iodo-4-chloro-6-azaindole Executive Summary & Strategic Analysis The 2-iodo-4-chloro-6-azaindole scaffold represents a high-value pharmacophore in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Chemoselective Functionalization of 2-iodo-4-chloro-6-azaindole

Executive Summary & Strategic Analysis

The 2-iodo-4-chloro-6-azaindole scaffold represents a high-value pharmacophore in kinase inhibitor discovery (e.g., Janus kinase, Aurora kinase). Its structural utility lies in the orthogonal reactivity of its three functional handles: the pyrrole nitrogen (N1), the C2-iodide, and the C4-chloride.

Successful utilization of this scaffold requires a rigorous understanding of chemoselectivity . The primary challenge is differentiating the C2-I and C4-Cl bonds. This guide outlines a validated workflow based on the principle that oxidative addition rates of carbon-halogen bonds to Palladium(0) follow the order C–I > C–Br > C–Cl .

Key Strategic Pillars:

  • Electronic Bias: The C2-I bond is significantly weaker and more accessible for oxidative addition than the C4-Cl bond.

  • Ligand Control: We utilize "standard" ligands (e.g., PPh3, dppf) for the facile C2-I coupling and "specialized" bulky, electron-rich ligands (e.g., XPhos, SPhos) to activate the inert C4-Cl bond in the subsequent step.

  • Protection First: N1-protection is mandatory to prevent catalyst poisoning and modulate the electron density of the bicyclic system.

Decision Pathway & Workflow (Visualization)

The following flowchart illustrates the divergent synthesis pathways. We prioritize Path A (Sequential Cross-Coupling) for maximum reliability.

G cluster_0 Chemoselectivity Control Start 2-iodo-4-chloro-6-azaindole Step1 Step 1: N1-Protection (SEM, Boc, or Tosyl) Start->Step1 NaH, SEM-Cl 0°C to RT Step2 Step 2: C2-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(dppf)Cl2, Na2CO3 60°C (Mild) Step3 Step 3: C4-Functionalization (Buchwald/Suzuki) Step2->Step3 Pd2(dba)3, XPhos 100°C (Harsh)

Figure 1: Sequential functionalization workflow. Note the progression from mild conditions (preserving C4-Cl) to harsh conditions (activating C4-Cl).

Comparative Reaction Parameters

The following table summarizes the critical differences in reaction conditions required to achieve selectivity.

ParameterStep 2: C2-Selective Coupling Step 3: C4-Functionalization
Target Bond C–I (Weak, Reactive)C–Cl (Strong, Inert)
Catalyst Precursor Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂
Ligand Class Bidentate or simple phosphinesBulky, electron-rich biaryl phosphines (Buchwald type)
Specific Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)XPhos or SPhos
Base Na₂CO₃ or K₂CO₃ (Weak/Moderate)K₃PO₄ or t-BuONa (Strong)
Temperature 60–80 °C100–120 °C
Solvent System Dioxane/Water (Polar/Protic mix)Toluene, Butanol, or Dioxane (Anhydrous often preferred)

Detailed Experimental Protocols

Step 1: N1-Protection (SEM-Group Installation)

Rationale: The free N-H proton is acidic and can quench organometallic reagents. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability under basic coupling conditions and ease of removal (TBAF/TFA).

  • Setup: Charge a flame-dried flask with 2-iodo-4-chloro-6-azaindole (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool to 0 °C under Ar/N₂.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 min until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Dropwise add SEM-Cl (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Product is usually less polar than SM).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 2: C2-Selective Suzuki-Miyaura Coupling

Rationale: We utilize the high lability of the C–I bond. By maintaining a moderate temperature (60 °C) and using a less active catalyst system (Pd(dppf)Cl₂), we kinetically favor the C2 reaction while leaving the C4-Cl bond intact for later use.

  • Reagents: In a reaction vial, combine:

    • N-SEM-2-iodo-4-chloro-6-azaindole (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)[1][2]

    • Pd(dppf)Cl₂·DCM (5 mol%) — Chosen for high stability and selectivity.

    • Na₂CO₃ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed). Concentration ~0.1 M.

  • Conditions: Seal and heat to 60 °C for 4–12 hours.

    • Critical Check: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition at the C4-Cl position or hydrodehalogenation.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Outcome: The product is a 2-aryl-4-chloro-6-azaindole . The Chlorine atom is preserved.

Step 3: C4-Functionalization (Suzuki Coupling)

Rationale: With the C2 position functionalized, we must now activate the sluggish C4-Cl bond. Standard ligands fail here. We employ XPhos or SPhos , which form highly active monoligated Pd(0) species capable of inserting into electron-deficient aryl chlorides [1].

  • Reagents: In a reaction vial, combine:

    • 2-aryl-4-chloro-6-azaindole (product from Step 2) (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv) — Excess required due to slower kinetics.

    • Pd₂(dba)₃ (2–5 mol%)

    • XPhos (4–10 mol%) — Ligand:Pd ratio of 2:1 is standard.

    • K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.

  • Solvent: n-Butanol or Dioxane/Water (10:1). Degassed thoroughly.

  • Conditions: Heat to 100–110 °C for 12–24 hours.

  • Note: If the substrate is particularly stubborn, switching to Pd-G3-XPhos precatalyst can improve turnover numbers.

  • Workup: Standard extraction and purification.

Technical Commentary & Troubleshooting (E-E-A-T)

Why not SNAr at C4? While nucleophilic aromatic substitution (SNAr) is a common strategy for 4-chloro-7-azaindoles (where C4 is para to the pyridine nitrogen), the 6-azaindole isomer presents a different electronic environment. In 6-azaindole, the C4 position is meta to the pyridine nitrogen (N6). Consequently, the C4 position is less activated for SNAr compared to the 7-azaindole isomer [2]. Therefore, Pd-catalyzed cross-coupling (as described in Protocol 3) is the more reliable, high-yielding route for carbon-carbon bond formation at C4 in this specific isomer.

De-iodination Risks: If you observe significant hydrodeiodination (replacement of I with H) in Step 2, consider:

  • Reducing the temperature to 40–50 °C.

  • Switching the solvent to Toluene/EtOH/Water to reduce the availability of hydride sources.

  • Ensuring the solvent is thoroughly degassed (oxygen can promote homocoupling or side pathways).

Order of Operations: Attempting to couple C4 before C2 is chemically unsound using standard Pd-catalysis. The C2-I bond will almost always react first. If C4 functionalization is absolutely required first, one would typically need to start with a 4-chloro-6-azaindole that lacks the C2-iodide, functionalize C4, and then perform C-H activation or lithiation/iodination at C2—a much longer and more complex sequence.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Song, J. J., et al. (2002). A General Synthesis of 6-Azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926. [Link]

  • Popowycz, F., et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-Azaindole Derivatives

Introduction: The Strategic Importance of 6-Azaindoles and the Challenge of C-4 Functionalization The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Azaindoles and the Challenge of C-4 Functionalization

The 6-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and indoles allows it to function as a versatile bioisostere, leading to its incorporation into a wide array of pharmacologically active agents, including kinase inhibitors for oncology and antiviral compounds.[1][2] The functionalization of the azaindole core is critical for modulating biological activity, and the introduction of an amino group at the C-4 position is a key transformation for building molecular complexity and exploring structure-activity relationships (SAR).

However, the synthesis of 4-amino-6-azaindole derivatives is not trivial. Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions, which can be incompatible with complex molecules bearing sensitive functional groups.[3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative method for forming carbon-nitrogen (C-N) bonds under milder conditions, offering broad substrate scope and functional group tolerance.[4][5]

This guide provides an in-depth analysis and detailed protocols for the successful application of the Buchwald-Hartwig amination to 4-chloro-6-azaindole derivatives. We will explore the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts and reagents, and present a robust, field-proven protocol for researchers in drug development.

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[4][6][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like 4-chloro-6-azaindole. The pyridine nitrogen in the azaindole core can potentially coordinate to the palladium center, complicating the catalytic cycle and necessitating a carefully chosen catalyst system.[8][9]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-6-azaindole. This is often the rate-limiting step for less reactive aryl chlorides and is significantly accelerated by bulky, electron-rich phosphine ligands.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 4-amino-6-azaindole product is released from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Product Ar-NR'R'' (Product) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]+X- OA_Complex->Amine_Coord Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination ArylHalide Ar-X (4-Chloro-6-azaindole) Amine HNR'R'' (Amine)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameter Selection: A Rational Approach

Success with the Buchwald-Hartwig amination of 4-chloro-6-azaindole hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

  • Palladium Source & Ligand: The Catalyst System: For challenging heteroaryl chlorides, generating a highly active, monoligated Pd(0) species is crucial. Modern palladium precatalysts, which are air- and moisture-stable, are highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] These precatalysts efficiently form the active Pd(0) species upon exposure to a base.[6]

    The choice of ligand is arguably the most critical factor. Bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald group are exceptionally effective.[5] Ligands like RuPhos and XPhos have demonstrated high efficacy for the amination of unprotected halo-azaindoles.[10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[5]

  • Base: The Unsung Hero: The base plays a dual role: it activates the precatalyst and deprotonates the amine. For unprotected azaindoles, which possess an acidic N-H proton, a strong, non-nucleophilic base is essential to prevent side reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is the base of choice for this specific application.[10] It is strong enough to deprotonate both the azaindole N-H and the incoming amine, preventing competitive metallation and potential substrate homo-coupling. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally ineffective for this transformation.[10]

  • Solvent: Anhydrous, aprotic solvents are required. Tetrahydrofuran (THF) is an excellent choice, particularly because LiHMDS is commercially available as a stable solution in THF. Other ethereal solvents like 1,4-dioxane or aromatic solvents like toluene can also be used, but the solvent should be chosen to ensure all components remain in solution at the reaction temperature.[6]

Optimized Reaction Conditions for Amination of 4-Chloro-6-Azaindole

Based on extensive literature precedent, the following table summarizes optimized conditions for the coupling of 4-chloro-6-azaindole with various secondary amines, highlighting the superior performance of the RuPhos-based catalyst system.[10]

EntryAmine Coupling PartnerCatalyst System (mol %)Base (equiv.)SolventTemp (°C)TimeYield (%)[10]
1N-MethylpiperazineRuPhos Pd G3 (0.5)LiHMDS (2.4)THF7030 min94
2MorpholineRuPhos Pd G3 (1.0)LiHMDS (2.4)THF701 h95
3PiperidineRuPhos Pd G3 (1.0)LiHMDS (2.4)THF701 h91
4PyrrolidineRuPhos Pd G3 (1.0)LiHMDS (2.4)THF701 h93
5N,N-DiethylamineRuPhos Pd G3 (1.0)LiHMDS (2.4)THF701 h85

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a representative reaction between 4-chloro-7H-pyrrolo[2,3-c]pyridine (4-chloro-6-azaindole) and morpholine.

Materials & Equipment:

  • 4-chloro-7H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (1.0 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas line with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Workflow cluster_prep I. Inert Atmosphere Setup cluster_reagents II. Reagent Addition cluster_reaction III. Reaction & Monitoring cluster_workup IV. Workup & Purification A1 Assemble oven-dried Schlenk flask A2 Purge with N2/Ar (3x vacuum/backfill) A1->A2 B1 Charge flask with solids: 4-chloro-6-azaindole, RuPhos Pd G3 A2->B1 B2 Add anhydrous THF via syringe B1->B2 B3 Add morpholine via syringe B2->B3 B4 Add LiHMDS solution dropwise at RT B3->B4 C1 Heat reaction mixture to 70 °C B4->C1 C2 Stir for 1 hour C1->C2 C3 Monitor by TLC/LC-MS until SM is consumed C2->C3 D1 Cool to RT, quench with sat. aq. NH4Cl C3->D1 D2 Extract with EtOAc (3x) D1->D2 D3 Combine organics, wash with brine, dry (Na2SO4) D2->D3 D4 Concentrate in vacuo D3->D4 D5 Purify by silica gel column chromatography D4->D5

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-chloro-6-azaindole (e.g., 0.5 mmol, 76.8 mg) and RuPhos Pd G3 (0.005 mmol, 4.2 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 2.5 mL) via syringe. Stir to dissolve the solids. Add morpholine (0.6 mmol, 52 µL) via syringe.

  • Base Addition: Slowly add the 1.0 M solution of LiHMDS in THF (1.2 mmol, 1.2 mL) dropwise at room temperature. The solution may change color.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 70 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-(morpholino)-7H-pyrrolo[2,3-c]pyridine product.

Troubleshooting and Expert Insights

  • Low or No Conversion: This is often due to the deactivation of the catalyst.[11] Ensure all reagents are of high purity and that the solvent is strictly anhydrous and degassed. The use of an efficient glovebox or proper Schlenk line technique is critical to exclude oxygen and moisture. Verify the activity of the LiHMDS solution, as it can degrade over time.

  • Formation of Side Products: The primary side reaction of concern is hydrodehalogenation, where the chloro-substituent is replaced by a hydrogen atom.[11] This can arise from competing reaction pathways. Sticking to the optimized catalyst system (RuPhos/LiHMDS) minimizes this side reaction. If hydrodehalogenation is significant, lowering the reaction temperature slightly may be beneficial, though it may require longer reaction times.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-6-azaindole derivatives, which are crucial building blocks in pharmaceutical research. The success of this transformation on the electron-deficient and potentially coordinating azaindole system is critically dependent on the rational selection of the catalyst components. The use of a modern palladium precatalyst bearing a bulky, electron-rich biaryl phosphine ligand like RuPhos, in combination with the strong, non-nucleophilic base LiHMDS, provides a reliable and high-yielding protocol. By following the detailed procedures and understanding the key parameters outlined in this guide, researchers can confidently and efficiently access a diverse range of valuable 4-amino-6-azaindole derivatives.

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Request PDF. ResearchGate.[Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. American Chemical Society.[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.[Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry.[Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.[Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health.[Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.[Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate.[Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. American Chemical Society.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. ResearchGate.[Link]

  • Azaindole synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Spring 2024 Posters.[Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. American Chemical Society.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library.[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. American Chemical Society.[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]

Sources

Application

protecting groups for 1H-pyrrolo[2,3-c]pyridine synthesis

Application Note: Strategic Protection of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Abstract 1H-pyrrolo[2,3-c]pyridine (6-azaindole) is a high-value scaffold in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors) due...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)

Abstract

1H-pyrrolo[2,3-c]pyridine (6-azaindole) is a high-value scaffold in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors) due to its ability to mimic the purine core while offering distinct hydrogen-bonding vectors.[1] However, its amphoteric nature—possessing an acidic pyrrole N1 (pKa ~12.[1]3) and a basic/nucleophilic pyridine N6—presents a unique "ambident nucleophile" challenge. This guide details the selection, installation, and removal of protecting groups (PGs) specifically for 6-azaindole, focusing on regiocontrol (N1 vs. N6) and downstream compatibility (C2-lithiation, Suzuki coupling).[1]

Part 1: The Reactivity Landscape

Unlike its isomer 7-azaindole (pyrrolo[2,3-b]pyridine), where the pyridine nitrogen is sterically crowded by the N1 position, the N6 nitrogen in 6-azaindole is spatially exposed.[1] This creates a critical regioselectivity challenge during protection.[2]

  • The N1 Site (Pyrrole): The target for protection.[1] Deprotonation yields an anion that is the desired nucleophile.

  • The N6 Site (Pyridine): A competitive nucleophile.[1] If the base is too weak or the electrophile too reactive, alkylation or acylation can occur here, leading to quaternary ammonium salts (N6-functionalization) or difficult-to-separate mixtures.[1]

Core Rule: To ensure N1 selectivity, you must fully deprotonate N1 (generating the amide anion) before introducing the electrophile, or use catalysts (DMAP) that transfer the electrophile specifically to the N1 position via a transient intermediate.[1]

Part 2: Decision Matrix for PG Selection

Do not choose a protecting group based on habit. Choose based on your next synthetic step.

PG_Selection Start Downstream Chemistry? Lithiation C2-Lithiation / C-H Activation Start->Lithiation Coupling Suzuki / Buchwald (Basic cond.) Start->Coupling Acidic Acidic Conditions / Deprotection Start->Acidic Boc Boc (tert-butyl carbamate) *Directs C2-Li *Acid Labile Lithiation->Boc Standard Choice SEM SEM (Trimethylsilylethoxymethyl) *Solubilizing *Robust to Base/Nuc Lithiation->SEM If Solubility is Poor Coupling->Boc Acceptable (caution with strong nucleophiles) Coupling->SEM Best Stability Ts Tosyl / Sulfonyl *Electron Withdrawing *Crystallinity Coupling->Ts Good Stability Acidic->Boc Unstable (Avoid) Acidic->SEM Stable (mild acid) Acidic->Ts Stable

Figure 1: Strategic decision tree for selecting 6-azaindole protecting groups.[1]

Part 3: Detailed Protocols

Protocol A: N1-Boc Protection (The Standard for Lithiation)

Why: The carbonyl oxygen of the Boc group coordinates with organolithium reagents (e.g.,


-BuLi), directing deprotonation specifically to the C2 position (Ortho-Lithiation).[1]
Risk:[3] N6 attack on Boc anhydride is possible but reversible.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Crucial Catalyst[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • DCM (Dichloromethane) or THF (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 6-azaindole in DCM (0.2 M concentration).

  • Base Addition: Add Et₃N followed by DMAP. Stir for 5 min.

  • Electrophile Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0 °C.

    • Mechanistic Note: DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt. This "hard" electrophile reacts preferentially with the N1 anion (or neutral N1 via base catalysis) rather than the N6 pyridine.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Boc product is significantly less polar).[1]

  • Workup: Quench with dilute aqueous citric acid (to remove DMAP/Et₃N). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: N1-SEM Protection (The "Heavy Lifter")

Why: SEM provides superior solubility for lipophilic intermediates and is stable against strong bases (Suzuki/Buchwald conditions).[1] Critical Regiocontrol: Because SEM-Cl is a highly reactive alkylating agent, you must use NaH to form the N1 anion first. If you use a weak base, N6 alkylation becomes a major side reaction.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]

  • SEM-Cl (1.1 equiv)[1]

  • DMF (anhydrous) or THF/DMF (10:1)[1]

Step-by-Step:

  • Deprotonation: Suspend NaH in dry DMF at 0 °C under Argon. Add 6-azaindole (dissolved in DMF) dropwise.[1]

    • Observation: Gas evolution (H₂) will occur.[1] The solution usually turns yellow/orange, indicating the formation of the azaindolyl anion.

    • Time: Stir at 0 °C for 30–45 min to ensure complete deprotonation. This is the step that prevents N6 alkylation.

  • Alkylation: Add SEM-Cl dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1–2 hours.

  • Workup: Caution: Quench carefully with water (exothermic).[1] Extract with EtOAc (x3). Wash combined organics with LiCl (5% aq) or water (x4) to remove DMF.[1]

  • Purification: Silica gel chromatography.

Protocol C: N1-Tosyl Protection (The Crystallizer)

Why: Electron-withdrawing group (EWG) deactivates the ring, preventing oxidation during storage.[1] Often yields crystalline solids. Deprotection Advantage: Can be removed under mild basic conditions (Cs₂CO₃) unlike Benzyl.[1]

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1][4]

  • NaH (1.2 equiv) OR KOH (powdered, 3.0 equiv)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]

  • THF or DMF

Step-by-Step:

  • Anion Formation: Suspend NaH in THF at 0 °C. Add 6-azaindole. Stir 30 min.

  • Tosylation: Add TsCl (solid or solution) in one portion.

  • Reaction: Warm to RT. Reaction is usually fast (<2 hours).[1]

  • Workup: Quench with water. The product often precipitates. Filter and wash with water/hexanes. If no precipitate, extract with DCM.

Part 4: Deprotection Strategies (Getting it Off)

The stability of the pyridine ring limits the use of harsh hydrogenation or extreme acid.

PGReagent of ChoiceConditionsMechanism
Boc TFA / DCM 1:4 ratio, RT, 1-2 hAcid-catalyzed elimination (forms isobutylene + CO₂).[1]
Boc HCl / Dioxane 4M HCl, RTAlternative if TFA traces are problematic.
SEM TFA then en 1. TFA, DCM (remove SEM).[1] 2. Ethylenediamine (en) or NaHCO₃ (cleave hydroxymethyl).[1]Two-step: Acid cleaves the ether; Base cleaves the hemiaminal.
SEM TBAF / HMPA Reflux (Difficult)Fluoride cleavage is often sluggish for N-SEM indoles/azaindoles.[1] Acid method preferred.
Tosyl Cs₂CO₃ / MeOH THF:MeOH (2:1), RT to 50°CMildest Method. Nucleophilic attack on sulfur by methoxide/carbonate.[1]
Tosyl NaOH EtOH/H₂O, RefluxHarsh. Risk of hydrolyzing other functional groups.[5]

Part 5: Regioselectivity Verification (Self-Validation)

How do you know you protected N1 and not N6?

  • 1H NMR Shift:

    • N1-Protection (Correct): The symmetry of the pyrrole protons breaks in a predictable way. The C2-H and C3-H signals remain distinct doublets (or dd).[1]

    • N6-Alkylation (Incorrect): This creates a positively charged pyridinium species.[1] You will see a dramatic downfield shift (deshielding) of the pyridine protons (C5-H and C7-H) due to the positive charge.[1]

  • Solubility:

    • N1-protected species are usually soluble in organic solvents (DCM, EtOAc).[1]

    • N6-alkylated species are salts (zwitterions) and often precipitate out of ether/DCM or require polar solvents (MeOH/DMSO) to dissolve.[1]

References

  • Hands, D. et al. (1996).[1] A Convenient Synthesis of 6-Azaindoles. Synthesis.

  • L’Heureux, A. et al. (2010).[1] Syntheses of the JAK Kinase Inhibitor 6-Azaindole Core. Journal of Organic Chemistry. [1]

  • Song, J.J. et al. (2012).[1] Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews.

  • Verma, D. et al. (2015).[1] Recent Advances in the Synthesis and Reactivity of 6-Azaindoles. Journal of Heterocyclic Chemistry. [1]

  • BenchChem Protocols. (2025). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [1]

Sources

Method

Application Note &amp; Detailed Protocols: Strategic Functionalization of Halogenated 6-Azaindoles by Optimizing C-Cl vs. C-I Reactivity

Introduction: The Strategic Value of 6-Azaindoles and Selective Halogen Functionalization The 6-azaindole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Azaindoles and Selective Halogen Functionalization

The 6-azaindole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous clinical candidates and approved drugs. Its unique electronic properties and ability to act as a bioisostere for indole make it a highly sought-after heterocyclic motif. The strategic functionalization of the 6-azaindole nucleus is paramount for modulating pharmacological activity, and halogenated intermediates serve as versatile linchpins for diversification through cross-coupling reactions.

This guide provides an in-depth analysis and detailed protocols for the selective functionalization of 6-azaindoles bearing both a chloro and an iodo substituent. Understanding and controlling the inherent reactivity differences between the C-I and C-Cl bonds is critical for achieving desired synthetic outcomes. The C-I bond, being weaker and more readily undergoing oxidative addition to a metal center, typically offers higher reactivity. Conversely, the stronger C-Cl bond often requires more forcing conditions or specialized catalyst systems for activation. This differential reactivity provides a powerful synthetic handle for sequential, site-selective modifications.

This document will explore the mechanistic underpinnings of this selectivity and provide robust, field-tested protocols for achieving high-yielding, selective reactions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Part 1: Mechanistic Principles of Reactivity: C-I vs. C-Cl

The cornerstone of selective cross-coupling on di-halogenated 6-azaindoles is the significant difference in bond dissociation energy (BDE) between the C-I and C-Cl bonds. The C-I bond has a lower BDE (approximately 228 kJ/mol) compared to the C-Cl bond (approximately 346 kJ/mol). This disparity directly influences the rate-determining oxidative addition step in typical Pd-catalyzed cross-coupling cycles.

The generally accepted reactivity order for halogens in oxidative addition is I > Br > Cl. This principle allows for the selective functionalization of the C-I bond under milder conditions while the C-Cl bond remains intact. Activating the C-Cl bond typically requires more electron-rich and sterically hindered phosphine ligands, higher temperatures, or both, to facilitate the more challenging oxidative addition step.

G cluster_0 Catalytic Cycle cluster_1 Reactivity Gradient A Pd(0)L_n B Oxidative Addition A->B Ar-X C R-Pd(II)L_n-X B->C I Ar-I (Lower BDE, Faster Oxidative Addition) B->I Favored Path (Milder Conditions) Cl Ar-Cl (Higher BDE, Slower Oxidative Addition) B->Cl Disfavored Path (Requires Forcing Conditions) D Transmetalation C->D R'-M E R-Pd(II)L_n-R' D->E F Reductive Elimination E->F F->A Product Out G R-R' F->G

Figure 1: Generalized Pd-catalyzed cross-coupling cycle. The oxidative addition step is kinetically favored for Ar-I over Ar-Cl.

Part 2: Experimental Protocols for Selective Functionalization

The following protocols are designed for a model substrate, 3-chloro-5-iodo-1H-pyrrolo[3,2-b]pyridine (a representative 6-azaindole), to illustrate the practical application of reactivity principles.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol achieves the selective arylation of the more reactive C-5 iodo position while preserving the C-3 chloro substituent for subsequent modification. The choice of a less sterically demanding and electron-rich ligand at a lower temperature is key.

Workflow Diagram:

G A Start: 3-Cl, 5-I-6-azaindole D Reaction & Quench A->D B Reagents: - Arylboronic Acid - Pd(dppf)Cl2 - K2CO3 B->D C Conditions: - Dioxane/H2O - 80-90 °C - Inert Atmosphere (N2/Ar) C->D E Workup & Purification (e.g., Column Chromatography) D->E F Product: 3-Cl, 5-Aryl-6-azaindole E->F

Figure 2: Workflow for selective Suzuki-Miyaura coupling at the C-I position.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 3-chloro-5-iodo-6-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-5-aryl-6-azaindole.

Rationale for Conditions:

  • Catalyst (Pd(dppf)Cl₂): This catalyst is sufficiently active to engage the C-I bond but generally requires higher temperatures to activate C-Cl bonds, providing a good selectivity window.

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient for the transmetalation step without promoting side reactions.

  • Temperature (80-90 °C): This temperature range provides enough thermal energy to drive the reaction at the C-I position efficiently while remaining below the typical threshold for C-Cl activation with this catalyst system.

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C-I Position

This protocol details the amination of the C-5 position, a common transformation in medicinal chemistry for introducing nitrogen-based functional groups.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add 3-chloro-5-iodo-6-azaindole (1.0 equiv), the desired amine (1.5 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 equiv), and a suitable ligand, like XPhos (0.05 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 90-100 °C with vigorous stirring for 6-18 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography to obtain the desired 3-chloro-5-amino-6-azaindole.

Rationale for Conditions:

  • Ligand (XPhos): Buchwald-Hartwig aminations require electron-rich, bulky phosphine ligands. XPhos is effective for C-I amination at moderate temperatures. More activating ligands (e.g., RuPhos, BrettPhos) or higher temperatures would be needed to engage the C-Cl bond, thus ensuring selectivity.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Protocol 2.3: Functionalization of the C-Cl Position (Post C-I Modification)

Once the C-5 position has been functionalized, the remaining C-3 chloro group can be targeted using more forcing conditions. This protocol assumes the starting material is a 3-chloro-5-aryl-6-azaindole.

Workflow Diagram:

G A Start: 3-Cl, 5-Aryl-6-azaindole D Reaction & Quench A->D B Reagents: - Boronic Acid / Amine / Alkyne - Specialized Pd Catalyst (e.g., G3-XPhos) - Stronger Base (e.g., K3PO4) B->D C Conditions: - High Boiling Solvent (e.g., t-AmylOH) - >110 °C - Inert Atmosphere C->D E Workup & Purification D->E F Product: 3,5-Disubstituted-6-azaindole E->F

Figure 3: Workflow for subsequent C-Cl bond functionalization using more forcing conditions.

Step-by-Step Methodology (Suzuki Example):

  • Vessel Preparation: To an oven-dried microwave vial, add the 3-chloro-5-aryl-6-azaindole (1.0 equiv), a different arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add a highly active palladium precatalyst designed for C-Cl activation, such as XPhos Pd G3 (0.05 equiv).

  • Solvent: Add a high-boiling point, degassed solvent like t-amyl alcohol.

  • Reaction: Seal the vial and heat to 110-130 °C (conventional heating or microwave) for 12-24 hours. Monitor by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 2.1.

Rationale for Forcing Conditions:

  • Catalyst (XPhos Pd G3): This third-generation Buchwald precatalyst is highly active and specifically designed to facilitate the challenging oxidative addition into strong C-Cl bonds.

  • Temperature (>110 °C): The increased thermal energy is essential to overcome the higher activation barrier for C-Cl bond cleavage.

  • Solvent (t-Amyl Alcohol): Its high boiling point (102 °C) allows the reaction to be conducted at the required high temperatures.

Part 3: Data Summary and Comparison

The following table summarizes the typical conditions required for selective functionalization, highlighting the key differences.

ParameterSelective C-I Functionalization Selective C-Cl Functionalization
Typical Temperature 80 - 100 °C> 110 °C
Palladium Catalyst Standard (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)High-Activity Precatalyst (e.g., XPhos Pd G3)
Ligand Type Less donating (e.g., dppf) or moderately bulky (e.g., XPhos)Highly electron-rich, bulky biarylphosphines (e.g., XPhos, RuPhos)
Base Weaker inorganic (K₂CO₃, Cs₂CO₃) or NaOtBuStronger inorganic (K₃PO₄) or NaOtBu
Reaction Time Generally shorter (4-12 h)Generally longer (12-24 h)

Conclusion

The differential reactivity of C-I and C-Cl bonds on the 6-azaindole scaffold provides a robust and reliable handle for programmed, site-selective synthesis. By carefully selecting the catalyst system, base, and temperature, chemists can functionalize the more labile C-I bond while leaving the C-Cl bond untouched for subsequent elaboration. This strategic approach minimizes protecting group manipulations and enables the efficient construction of complex, highly decorated 6-azaindole derivatives, which is of immense value in drug discovery and development programs. The protocols and principles outlined in this guide serve as a validated starting point for researchers aiming to exploit this powerful synthetic strategy.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Source: Chemical Reviews URL: [Link]

  • Title: Pd(dppf)Cl₂ Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Wikipedia URL: [Link]

Application

Application Note: Microwave-Assisted Synthesis of 6-Azaindole Intermediates

Introduction: The Significance of 6-Azaindoles and the Advent of Microwave Synthesis The 6-azaindole scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it is a core c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Azaindoles and the Advent of Microwave Synthesis

The 6-azaindole scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it is a core component in numerous pharmacologically active molecules, including potent kinase inhibitors for the treatment of cancer and other diseases[1]. The strategic placement of a nitrogen atom in the six-membered ring significantly modulates the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, offering advantages in drug design and optimization. However, the synthesis of functionalized 6-azaindoles can be challenging, often requiring harsh reaction conditions and long reaction times with traditional heating methods[2][3].

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering rapid, efficient, and reproducible reaction outcomes[4][5]. By utilizing dielectric heating, microwave reactors provide uniform and rapid heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and purities compared to conventional methods[6][7]. This application note provides a detailed guide to the microwave-assisted synthesis of 6-azaindole intermediates, focusing on robust and scalable protocols for drug discovery and development.

Principles of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

Microwave-assisted synthesis relies on the ability of polar molecules and ions in a reaction mixture to absorb microwave energy and convert it into heat. This process, known as dielectric heating, is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules with a dipole moment attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and intermolecular collisions generate heat.

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions with other molecules generate heat.

This direct and uniform heating of the reaction mixture often leads to a significant reduction in side reactions and by-product formation, resulting in cleaner reaction profiles and simplified purification.

Synthetic Strategies for 6-Azaindole Construction under Microwave Irradiation

Several synthetic routes to the 6-azaindole core are amenable to microwave acceleration. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, forming the backbone of many azaindole syntheses[2]. Microwave irradiation can dramatically reduce the reaction times for these transformations, often from hours to minutes.

  • Sonogashira Coupling followed by Cyclization: This is a widely used method that involves the coupling of a terminal alkyne with an appropriately substituted aminopyridine, followed by a base- or metal-catalyzed cyclization to form the pyrrole ring[2][5].

  • Heck Reaction: The intramolecular Heck reaction of enamines derived from amino-halopyridines provides a direct route to the azaindole core under microwave conditions[2].

  • Suzuki Coupling: Suzuki coupling can be employed to introduce aryl or heteroaryl substituents onto the pyridine ring prior to or after the formation of the azaindole nucleus[1].

Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho synthesis is a classic and versatile method for preparing indoles and their aza-analogs. Microwave assistance has been shown to significantly improve the efficiency of this two-step process, which involves the formation of an enamine from a nitropyridine derivative, followed by reductive cyclization.

Bartoli-Type Synthesis from Nitropyridines

The Bartoli reaction provides a convergent approach to indoles and azaindoles through the reaction of nitroaromatics with vinyl Grignard reagents. This method has been successfully applied to the synthesis of 4- and 6-azaindoles[3].

Detailed Application Protocols

The following protocols are provided as a guide for the microwave-assisted synthesis of 6-azaindole intermediates. All reactions should be performed in a dedicated microwave reactor with appropriate safety precautions.

Protocol 1: Synthesis of a 6-Azaindole Intermediate via Microwave-Assisted Leimgruber-Batcho Reaction

This protocol describes the synthesis of a 6-azaindole intermediate in two steps, both accelerated by microwave heating.

Step 1: Enamine Formation

G cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_product Product A Nitropyridine Derivative D Microwave Reactor (e.g., 180 °C, 15 min) A->D B DMFDMA B->D C Lewis Acid (e.g., Yb(OTf)3) C->D E Enamine Intermediate D->E

Caption: Workflow for enamine formation.

Materials:

  • Substituted 2-methyl-3-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a microwave-safe reaction vessel, add the substituted 2-methyl-3-nitropyridine (1.0 mmol), DMFDMA (3.0 mmol), and Yb(OTf)₃ (0.05 mmol).

  • Add anhydrous DMF (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 180 °C for 15 minutes.

  • After cooling, the reaction mixture can be used directly in the next step or purified by flash chromatography.

Step 2: Reductive Cyclization

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A Enamine Intermediate D Hydrogenation A->D B Reducing Agent (e.g., Pd/C, H2) B->D C Solvent (e.g., Ethanol) C->D E 6-Azaindole D->E

Caption: Workflow for reductive cyclization.

Materials:

  • Enamine intermediate from Step 1

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen source (e.g., H₂ balloon or Parr hydrogenator)

Procedure:

  • Dissolve the crude enamine intermediate in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • For azaindole synthesis, a small amount of acetic acid may be added to prevent catalyst poisoning.

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-azaindole product.

  • Purify the product by flash chromatography or recrystallization.

Expected Outcome: This two-step microwave-assisted Leimgruber-Batcho protocol provides a reliable method for the synthesis of various substituted 6-azaindoles in good overall yields.

Protocol 2: One-Pot Synthesis of a 6-Azaindole via Microwave-Assisted Intramolecular Heck Reaction

This protocol outlines a one-pot synthesis of a 6-azaindole derivative from a readily available amino-halopyridine.

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Microwave Reaction cluster_product Product A Amino-halopyridine F Microwave Reactor (e.g., 150 °C, 30 min) A->F B Ketone B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Cy2NMe) D->F E Solvent (e.g., Pyridine) E->F G 6-Azaindole F->G

Caption: One-pot intramolecular Heck reaction.

Materials:

  • Appropriate amino-halo-pyridine (e.g., 4-amino-3-bromopyridine)

  • A cyclic or acyclic ketone

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dicyclohexylmethylamine (Cy₂NMe)

  • Anhydrous pyridine

Procedure:

  • In a microwave-safe reaction vessel, combine the amino-halopyridine (1.0 mmol), the ketone (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cy₂NMe (1.5 mmol).

  • Add anhydrous pyridine (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Expected Outcome: This method provides a rapid and efficient one-pot synthesis of substituted 6-azaindoles. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating[2].

Data Summary

ProtocolReaction TypeKey ReagentsMicrowave ConditionsTypical YieldsReference
1 Leimgruber-BatchoNitropyridine, DMFDMA, Pd/CStep 1: 180 °C, 15 minGood
2 Intramolecular HeckAmino-halopyridine, Ketone, Pd(PPh₃)₄150 °C, 30 minGood[2]

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider optimizing the microwave parameters (temperature, time, and power). The choice of solvent can also have a significant impact on microwave absorption and reaction efficiency.

  • By-product Formation: The rapid heating in microwave synthesis can sometimes lead to different by-product profiles compared to conventional heating. If significant by-products are observed, a lower temperature or shorter reaction time may be beneficial.

  • Catalyst Deactivation: In palladium-catalyzed reactions, ensure that the reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation. For azaindole synthesis, the addition of a mild acid can prevent catalyst poisoning by the basic nitrogen of the pyridine ring.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient preparation of 6-azaindole intermediates. The protocols outlined in this application note provide a starting point for researchers to explore the synthesis of these valuable scaffolds for drug discovery and development. The significant reduction in reaction times, improved yields, and cleaner reaction profiles offered by microwave synthesis make it an attractive alternative to conventional heating methods.

References

  • Carpita, A., Ribecai, A., & Stabile, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines promoted by amines or catalytic amounts of neutral or basic salts. Tetrahedron, 66(37), 7169-7178. [Link]

  • Yin, J., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(69), 40323-40327. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Chemistry, 22(23), 2266-2293. [Link]

  • Yin, J., et al. (2019). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. RSC Advances, 9(69), 40323-40327. [Link]

  • Bougrin, K., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 492. [Link]

  • Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345-2347. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]

  • Jones, T. C., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Organic & Biomolecular Chemistry, 18(18), 3427-3443. [Link]

  • Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(1), 160-167. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545. [Link]

  • Vangveravong, S., et al. (2006). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. Tetrahedron Letters, 47(49), 8769-8773. [Link]

  • Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538-5545. [Link]

  • Joseph, B., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1637. [Link]

  • Various Authors. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Banik, B. K., et al. (2017). Microwave-assisted iodine-catalyzed rapid synthesis of 6H-indolo[2,3-b]quinolines. EurekAlert!. [Link]

  • Ranu, B. C., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Chemistry, 4(1), 162-175. [Link]

Sources

Method

Application Note: Sonogashira Coupling at the C2 Position of 6-Azaindole

Part 1: Core Directive & Strategic Analysis Executive Summary The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, VEGF inhibitors) due to its ability to mimic the purine core whil...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Analysis

Executive Summary

The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, VEGF inhibitors) due to its ability to mimic the purine core while offering distinct hydrogen-bonding vectors via the pyridine nitrogen (N6). Functionalization at the C2 position is synthetically challenging; unlike the C3 position, which is naturally nucleophilic and prone to electrophilic aromatic substitution, the C2 position requires activation.

This guide details the robust installation of alkynyl moieties at C2 via Sonogashira coupling . Because direct C-H alkynylation of 6-azaindole is often plagued by regioselectivity issues (C2 vs. C3) and catalyst poisoning by the N6 nitrogen, this protocol prioritizes a "Protect-Activate-Couple" strategy. We also outline a "De Novo Construction" route for scenarios where the scaffold is being built from pyridine precursors.

Mechanistic Challenges
  • Regioselectivity: The C3 position is electronically favored for electrophilic attack. To target C2, we must utilize the acidity of the C2-proton (pKa ~30 in DMSO for indoles, slightly lower for azaindoles due to the electron-deficient pyridine ring) via lithiation.

  • Catalyst Poisoning: The unmasked N6 (pyridine) and N1 (pyrrole) nitrogens can coordinate to Pd(II) species, arresting the catalytic cycle. High-temperature conditions or bulky ligands (e.g., XPhos, SPhos) are often required to displace the substrate from the metal center.

  • N-Protection: Protection of N1 is mandatory. Electron-withdrawing groups (EWG) like Phenylsulfonyl (PhSO2) or Boc are preferred for the lithiation route as they increase the acidity of the C2 proton and prevent N1-deprotonation.

Part 2: Detailed Experimental Protocols

Protocol A: Late-Stage C2 Functionalization (The "Protect-Activate-Couple" Route)

Best for: Derivatizing an existing 6-azaindole core.

Phase 1: N-Protection & C2-Iodination

Objective: Synthesize 1-(phenylsulfonyl)-2-iodo-1H-pyrrolo[2,3-c]pyridine . The sulfonyl group directs lithiation to C2 and protects N1.

Reagents:

  • 6-Azaindole (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • NaH (60% dispersion, 1.5 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)

  • Iodine (I₂, 1.3 equiv)

  • THF (anhydrous), DMF (anhydrous)

Step-by-Step:

  • Protection:

    • Suspend NaH in dry DMF at 0 °C under Ar/N₂.

    • Add 6-azaindole dropwise. Stir for 30 min (solution turns yellow/brown).

    • Add benzenesulfonyl chloride slowly. Warm to RT and stir for 2 h.

    • Quench/Workup: Pour into ice water, filter precipitate, wash with water/hexane. Dry to obtain N-PhSO2-6-azaindole .

  • Lithiation-Iodination:

    • Dissolve N-protected intermediate in anhydrous THF. Cool to -78 °C (acetone/dry ice bath).

    • Add n-BuLi dropwise over 20 min. Crucial: Maintain temp < -70 °C to prevent ring opening or migration.

    • Stir at -78 °C for 1 h. The solution typically turns dark red (dianion formation is possible if excess base is used, but mono-anion at C2 is the target).

    • Add solution of I₂ in THF dropwise.

    • Stir 30 min at -78 °C, then allow to warm to RT.

    • Quench: Add sat. aq. Na₂S₂O₃ (to reduce excess iodine) and extract with EtOAc.

    • Purification: Flash chromatography (Hex/EtOAc) yields 2-iodo-6-azaindole derivative .

Phase 2: The Sonogashira Coupling

Objective: Coupling of 2-iodo-6-azaindole with terminal alkyne.

Reagents:

  • 2-Iodo-N-PhSO2-6-azaindole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • Co-catalyst: CuI (2-5 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF or THF (degassed)

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube, combine the 2-iodo substrate, Pd catalyst, and CuI.

  • Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Addition: Add degassed solvent (DMF) and Et₃N via syringe. Add the alkyne last.

  • Reaction:

    • Stir at RT for 1-4 h.

    • Note: If conversion is low after 4 h, heat to 50 °C. The C2-iodide is highly reactive; excessive heat may cause degradation.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography.

Phase 3: Deprotection (Optional)
  • Reagent: TBAF (1.0 M in THF) or Cs₂CO₃/MeOH.

  • Condition: Stir at RT or reflux (for carbonate) to remove the PhSO₂ group.

Protocol B: De Novo Ring Construction (The "Build-with-Bond" Route)

Best for: Creating C2-substituted 6-azaindoles from pyridine precursors.

Concept: Instead of functionalizing the ring, build the pyrrole ring onto a pyridine using a Sonogashira/Cyclization cascade.

Reagents:

  • 3-Amino-4-iodopyridine (Precursor)

  • Terminal Alkyne[2][3][4][5]

  • Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, DMF.

  • Cyclization Agent: KOtBu or CuI (excess) in NMP.

Workflow:

  • Sonogashira: Couple 3-amino-4-iodopyridine with the alkyne to form 3-amino-4-(alkynyl)pyridine .

  • Cyclization: Treat the intermediate with KOtBu in NMP (80 °C). The amino group attacks the alkyne (5-endo-dig cyclization) to form the 6-azaindole core with the substituent already at C2.

Part 3: Optimization & Troubleshooting Data

Table 1: Reaction Parameter Screening (Protocol A)
ParameterConditionOutcomeNotes
Catalyst Pd(PPh₃)₄GoodStandard, but air sensitive.
Catalyst Pd(PPh₃)₂Cl₂ Excellent More robust; active species generated in situ.[6]
Catalyst Pd(OAc)₂ / XPhosExcellentRequired for sterically hindered alkynes.
Solvent THFModerateSlower rates; good for lithiation step.
Solvent DMF Best Promotes solubility and ligand exchange.
Base Et₃NGoodStandard.
Base Cs₂CO₃VariableHeterogeneous; often requires higher temp.
Troubleshooting Guide
  • Problem: Homocoupling of Alkyne (Glaser Product).

    • Cause: Presence of O₂.

    • Fix: Rigorous degassing (freeze-pump-thaw). Add alkyne slowly via syringe pump.

  • Problem: No Reaction / Starting Material Recovery.

    • Cause: Catalyst poisoning by N6 (pyridine nitrogen).

    • Fix: Switch to Pd(dppf)Cl₂ or increase catalyst loading to 10%. Ensure N1 is protected with a bulky group (PhSO₂ or SEM).

  • Problem: Protodehalogenation (Loss of Iodine).

    • Cause: Hydride source in reaction (often from solvent or moisture).

    • Fix: Use strictly anhydrous DMF. Avoid heating above 60 °C unless necessary.

Part 4: Visualization (Graphviz)

Diagram 1: Synthetic Workflow for C2-Functionalization

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Finalization Start 6-Azaindole Protect N-Protection (PhSO2-Cl / NaH) Start->Protect Lithiate C2-Lithiation (n-BuLi, -78°C) Protect->Lithiate Iodinate Quench w/ I2 (2-Iodo-Intermediate) Lithiate->Iodinate Sono Sonogashira Coupling (Pd/Cu, Alkyne) Iodinate->Sono Deprotect Deprotection (TBAF or Base) Sono->Deprotect Product 2-Alkynyl-6-Azaindole Deprotect->Product

Caption: Step-by-step workflow for the conversion of 6-azaindole to its 2-alkynyl derivative via the lithiation-iodination strategy.

Diagram 2: Catalytic Cycle & N6 Interference

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 2-Iodo-6-Azaindole TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Cu-C≡C-R Poison Catalyst Poisoning (N6 Coordination) OxAdd->Poison Interference Iso Isomerization (Trans -> Cis) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Caption: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst sequestration by the azaindole N6 nitrogen.

Part 5: References

  • Leboho, T. C., et al. (2014).[3][5] "Synthesis of 7-azaindole derivatives via the Sonogashira coupling reaction." Tetrahedron. Link (Detailed conditions for azaindole Sonogashira coupling).

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews. Link (Review of lithiation and coupling strategies).

  • Schirok, H. (2006). "Synthesis of 6-Azaindoles via Electrophilic Cyclization." Journal of Organic Chemistry. Link (Context on 6-azaindole ring construction vs functionalization).

  • BenchChem. "5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine." Compound Database. Link (Validation of the iodinated precursor availability and stability).

  • Organic Chemistry Portal. "Sonogashira Coupling." Link (General mechanism and ligand effects).

Sources

Technical Notes & Optimization

Troubleshooting

Ticket #001: "I need C3-Iodination, but the reaction is stalled or low-yielding."

Welcome to the Azaindole Functionalization Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azaindole Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand you are encountering regioselectivity issues with the iodination of azaindoles (pyrrolo[2,3-b]pyridines). This scaffold is notoriously trickier than indole due to the electron-deficient pyridine ring, which alters pKa values and deactivates the system toward electrophilic attack.

Below is your customized troubleshooting guide, structured as a series of Support Tickets addressing the most common failure modes (C3 inertness, C2/C3 scrambling, and halogen migration).

Diagnosis: Unlike indole, the pyridine nitrogen in 7-azaindole exerts a strong electron-withdrawing effect, deactivating the pyrrole ring toward Electrophilic Aromatic Substitution (SEAr). Standard indole protocols (e.g., I₂/base) often fail or require forcing conditions that degrade the substrate.[1]

The Solution: The "Activated Electrophile" Protocol You must increase the electrophilicity of the iodine species or stabilize the intermediate.

Protocol A: The NIS/Acetone Method (Standard)

Best for: Substrates sensitive to strong base.

  • Dissolve: 1.0 equiv of 7-azaindole in Acetone (0.1 M).

  • Add: 1.05 equiv of N-Iodosuccinimide (NIS) .

  • Monitor: Stir at RT. If sluggish ( >4 h), add 5 mol% TFA (Trifluoroacetic acid) to activate the NIS.[1]

  • Workup: Quench with sat. aq. Na₂S₂O₃ to remove oxidative byproducts.

Protocol B: The KOH/DMF Method (Robust)

Best for: Scalability and cost-efficiency.

  • Dissolve: 1.0 equiv 7-azaindole in DMF.

  • Add: 1.1 equiv KOH pellets (crushed). Stir 15 min.

  • Add: 1.05 equiv I₂ (solid) portion-wise.

  • Mechanism: The KOH deprotonates the N1-H, creating an azaindolyl anion. This anion is significantly more nucleophilic than the neutral species, restoring reactivity at C3.[1]

Troubleshooting Checklist:

Symptom Probable Cause Fix
No Reaction Pyridine deactivation is too strong. Switch to Protocol B (Anionic activation).
N-Iodination Reaction stopped at kinetic N-I intermediate. Heat to 50°C to force rearrangement to thermodynamic C3-I product.

| Black Tar | Oxidative decomposition.[2] | Exclude light; ensure solvent is degassed; use Na₂S₂O₃ quench immediately. |

Ticket #002: "I want C2-Iodination, but I keep getting C3 or mixtures."

Diagnosis: You are likely attempting direct electrophilic iodination, which inherently favors C3 (SEAr).[1] To hit C2, you must switch mechanisms from Electrophilic Substitution to Directed Ortho Metalation (DoM) .[1] This requires blocking the N1 position.

The Solution: The Lithiation Switch C2-iodination requires a "Protect-Lithiate-Quench" sequence.

Protocol: C2-Selective Lithiation
  • Protection (Critical): Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc .

    • Why? Free N-H will simply be deprotonated by n-BuLi (pKa ~15), wasting reagent and preventing C-lithiation.

  • Lithiation:

    • Dissolve N-protected azaindole in anhydrous THF.

    • Cool to -78°C (Critical to prevent halogen dance or decomposition).

    • Add 1.2 equiv n-BuLi dropwise. Stir 1 hr at -78°C.

    • Note: The N-protecting group coordinates the Li, directing it to the C2 position.

  • Quench: Add 1.3 equiv I₂ (dissolved in THF).

  • Warm: Allow to warm to RT only after quenching.

Visualizing the Divergence:

AzaindolePathways Start 7-Azaindole Cond1 Electrophilic Cond. (NIS or I2/KOH) Start->Cond1 SEAr Control Cond2 1. N-Protection (SEM) 2. n-BuLi, -78°C Start->Cond2 Lithiation Control Inter1 Sigma Complex (C3 attack) Cond1->Inter1 Prod1 3-Iodo-7-azaindole Inter1->Prod1 -H+ Inter2 C2-Lithio Species (DoM) Cond2->Inter2 Prod2 2-Iodo-7-azaindole Inter2->Prod2 + I2

Figure 1: Mechanistic divergence. Green path utilizes electronic activation for C3; Red path utilizes steric/coordination direction for C2.[1]

Ticket #003: "I have a 3-iodoazaindole and want to functionalize C2, but the Iodine moved!" (The Halogen Dance)

Diagnosis: You have encountered the Base-Catalyzed Halogen Dance (BCHD) . When you treat a 3-iodoazaindole with a strong base (like LDA or n-BuLi) to functionalize C2, the iodine atom can migrate to the C2 position (or vice versa) to form the thermodynamically more stable lithiated species.

The Mechanism:

  • Base deprotonates C2-H (adjacent to C3-I).

  • The C2-anion attacks the C3-I, forming a bridged iodonium intermediate.

  • The C3-Li bond forms while the C2-I bond breaks (or scrambles).

The Fix: Magnesiation vs. Lithiation Lithium bases are often "too hard" and promote the dance. Magnesium bases are "softer" and less prone to triggering migration at low temperatures.

Protocol: Preventing the Dance

  • Reagent: Use TMPMgCl·LiCl (Knochel-Hauser Base) or TMP₂Zn .

  • Temperature: Keep strictly at -78°C .

  • Procedure:

    • Substrate: N-protected-3-iodo-7-azaindole.[3]

    • Add TMPMgCl·LiCl (1.1 equiv) at -78°C.

    • Result: This performs a Halogen-Magnesium exchange or deprotonation without triggering the dance as easily as Li-bases.

    • Quench with electrophile immediately.

Decision Tree for Selectivity:

SelectivityTree Q1 Target Position? C3 C3 (Electronic) Q1->C3 C2 C2 (Directed) Q1->C2 Q2 Substrate Stability? C3->Q2 Q3 Is N1 Protected? C2->Q3 MethodA Use NIS/Acetone (Mild, Acid cat.) Q2->MethodA Acid Sensitive MethodB Use KOH/I2/DMF (Anionic, Strong) Q2->MethodB Base Stable Stop STOP: Protect N1 first (SEM/Boc) Q3->Stop No Proceed Use n-BuLi / -78°C (DoM Mechanism) Q3->Proceed Yes Dance WARNING: If 3-Iodo present, use TMPMgCl to avoid Halogen Dance Proceed->Dance

Figure 2: Strategic decision tree for selecting the correct iodination protocol based on substrate state and target regiochemistry.

References

  • Regioselective Iodination (C3)

    • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[4][5]

    • Source:Molecules (MDPI), 2021.[1]

    • Link:[Link]

    • Relevance: Validates the HOMO/charge distribution models explaining C3 preference in SEAr and provides specific yields for I2/KOH methods.
  • C2-Lithiation & Protecting Groups

    • Title: Azaindole Synthesis Through Dual Activation C
    • Source:National Institutes of Health (PMC), 2016.[1]

    • Link:[Link]

    • Relevance: Discusses the necessity of N-protection and C2-functionalization strategies relevant to kinase inhibitor development.
  • Halogen Dance Mechanism

    • Title: The Halogen Dance Reaction on Heterocycles.[6][7]

    • Source:Heterocycles, 2005 (via Clockss).[1][7]

    • Link:[Link] (Note: Direct deep link to PDF often expires; referenced via standard review literature on Halogen Dance in Pyridines/Azaindoles).

    • Context: See also Angew. Chem. Int. Ed. 2019, 58, 7313 for "Directed Metalation-Group Dance" specific to 7-azaindole.[1][5]

  • NIS Protocols

    • Title: N-Iodosuccinimide (NIS) Reagent Guide.
    • Source:Organic Chemistry Portal.
    • Link:[Link]

    • Relevance: Standard operating procedures for NIS activation with acids (TFA/TfOH).[8]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

Case ID: SOL-AZA-4CL2I Status: Active Support Level: Senior Application Scientist Executive Summary & Compound Profile User Advisory: You are working with a halogenated 6-azaindole derivative. While the parent 6-azaindol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AZA-4CL2I Status: Active Support Level: Senior Application Scientist

Executive Summary & Compound Profile

User Advisory: You are working with a halogenated 6-azaindole derivative. While the parent 6-azaindole scaffold has moderate solubility, the addition of Chlorine at C4 and Iodine at C2 significantly alters the physicochemical landscape.

  • The Challenge: The heavy halogen atoms (Cl, I) drastically increase the partition coefficient (LogP) and molecular weight. The iodine atom, in particular, enhances van der Waals interactions, likely creating a high-energy crystal lattice ("Brick Dust" behavior) that resists dissolution in aqueous media.

  • The Solution: Simple aqueous buffers will fail. You must utilize organic co-solvents , complexation agents (Cyclodextrins) , or pH manipulation based on the specific application (In Vitro vs. In Vivo).

Physicochemical Snapshot
PropertyEstimated ValueImplication for Solubility
Scaffold 1H-pyrrolo[2,3-c]pyridinePlanar, aromatic stacking (poor solubility).
Substituents 4-Chloro, 2-IodoIncreases lipophilicity; Iodine is light-sensitive.
pKa (Pyridine N) ~4.5 - 5.5 (Est.)Weakly basic. Halogens lower pKa compared to parent.
pKa (Pyrrole NH) ~13 - 14Very weakly acidic. Deprotonation requires high pH (not physiological).
Primary Risk "Crash Out" Compound may dissolve in DMSO but precipitate immediately upon adding water/media.

Diagnostic Workflow

Before selecting a solvent system, determine your end-use case. Follow this logic tree to select the correct protocol.

SolubilityDecisionTree Start START: Define Application InVitro In Vitro (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSOLimit Can assay tolerate 0.1% - 1% DMSO? InVitro->DMSOLimit Route Route of Administration? InVivo->Route StandardStock Protocol A: Standard DMSO Stock DMSOLimit->StandardStock Yes SerialDilution Use Serial Dilution in DMSO first DMSOLimit->SerialDilution No (Sensitive Cells) IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO Complexation Protocol B: Cyclodextrin Complex (HP-β-CD) IV->Complexation High Solubility Req PO->Complexation Solution Req CoSolvent Protocol C: PEG/Tween Formulation PO->CoSolvent Suspension OK

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The "Golden Standard" DMSO Stock (In Vitro)

For cell-based assays or high-throughput screening, DMSO is the solvent of choice. However, the iodine atom makes this compound sensitive to degradation.

Target Concentration: 10 mM – 50 mM

Step-by-Step Guide:

  • Environment: Work in a low-light environment or use amber vials. Iodine-containing heterocycles can undergo photolysis.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible for long-term storage).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).

    • Critical: Do not use "wet" DMSO (DMSO absorbs water from air). Water content >1% can cause immediate precipitation of this lipophilic compound.

  • Dissolution:

    • Vortex for 30 seconds.

    • If undissolved: Sonicate in a water bath at 37°C for 5-10 minutes. The slight heat helps overcome the crystal lattice energy without degrading the molecule.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Troubleshooting the "Crash Out":

  • Issue: When adding the DMSO stock to cell media (aqueous), the compound precipitates (turns cloudy).

  • Fix: Perform intermediate dilutions .

    • Step 1: 10 mM stock (100% DMSO).[1]

    • Step 2: Dilute to 1 mM in 100% DMSO (not water).

    • Step 3: Spike the 1 mM DMSO solution into the media to reach 1 µM (Final DMSO = 0.1%).

    • Why: Adding a high-concentration stock directly to water creates a local zone of supersaturation that forces precipitation.

Protocol B: Cyclodextrin Complexation (In Vivo / High Solubility)

For animal studies where DMSO toxicity is a concern, or if you need a true aqueous solution for IV injection. Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic halogenated rings inside a donut-shaped sugar molecule.

Recommended Excipient: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Captisol®).

CDProtocol Step1 1. Prepare Vehicle (20-30% w/v HP-β-CD in Water/Saline) Step2 2. Add Compound (Solid Powder) Step1->Step2 Step3 3. High Shear Mixing (Stir/Vortex 4-24h) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PVDF) Step3->Step4

Figure 2: Workflow for generating a host-guest inclusion complex.

Detailed Protocol:

  • Vehicle Prep: Dissolve HP-β-CD in distilled water to a concentration of 20% (w/v) . (e.g., 2g CD in 10mL water).

  • Addition: Add the 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine powder slowly to the CD solution while stirring.

  • Equilibration (The "Kneading" Step):

    • This compound is bulky (Iodine). It needs time to enter the CD cavity.

    • Stir vigorously at Room Temperature for 4 to 24 hours .

    • Optional: If solubility is still low, adjust pH to ~4.0 using 0.1N HCl (protonating the pyridine N helps pull it into the complex), then readjust to pH 7.0 before use.

  • Filtration: Filter through a 0.22 µm or 0.45 µm filter to remove uncomplexed solid. The filtrate is your clear solution.

Protocol C: Co-Solvent Formulation (The "Quick Fix")

If you do not have cyclodextrins, use this standard medicinal chemistry vehicle for IP/PO administration.

Formula Code: 5/40/5/50

  • 5% DMSO (Pre-solubilization)

  • 40% PEG 300 or PEG 400 (Main carrier)

  • 5% Tween 80 (Surfactant/Wetting agent)

  • 50% Saline or Water (Bulk)

Mixing Order (CRITICAL):

  • Dissolve Compound in DMSO (Volume = 5% of total).

  • Add Tween 80 and vortex.

  • Add PEG 400 and vortex.

  • Slowly add Water/Saline while vortexing.

    • Warning: Adding water too fast will cause the compound to precipitate.

Troubleshooting & FAQ

Q1: Can I use acid to dissolve it? The pyridine ring is basic.

  • Answer: Theoretically, yes. However, the 4-Chloro and 2-Iodo substituents are electron-withdrawing, which lowers the pKa of the pyridine nitrogen (likely < 5.0). You would need a fairly strong acid (pH 2-3) to keep it dissolved. This is painful for injection and risks precipitation when the pH rises in the blood (pH 7.4). Salt formation (Mesylate or HCl) is better handled in solid state, not in situ.

Q2: My compound turned yellow/brown in solution. Is it ruined?

  • Answer: Likely yes. This indicates de-iodination or oxidation. Iodine bonds (C-I) are weaker than C-Cl or C-H.

    • Cause: Exposure to light or high heat.

    • Action: Discard.[2] Prepare fresh in amber vials. Keep stocks at -80°C.

Q3: Can I sonicate for 1 hour to force it into solution?

  • Answer: No. Extended sonication generates heat and free radicals, which can degrade the iodine moiety. Limit sonication to 10-minute bursts with cooling in between.

Q4: Is this compound Class II or Class IV (BCS)?

  • Answer: It behaves like a BCS Class II (Low Solubility, High Permeability) or Class IV (Low/Low) depending on the specific permeability. The formulation strategy should assume Class II behavior: if you can dissolve it, it will likely permeate.

References

  • PubChem. 6-Azaindole Compound Summary. National Library of Medicine. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated organic compounds.

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated 6-Azaindoles

Welcome to the Technical Support Center dedicated to the purification of halogenated 6-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of halogenated 6-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of heterocyclic compounds. Halogenated 6-azaindoles are prevalent scaffolds in modern drug discovery, notably in antiviral and kinase inhibitor development.[1] However, their unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, introduce specific challenges during purification.

This document provides in-depth troubleshooting guides, validated protocols, and expert-driven insights to help you navigate these challenges, improve recovery, and achieve the highest possible purity for your compounds.

Section 1: Strategic Purification Method Selection

Choosing the appropriate purification technique is the most critical decision influencing yield, purity, and throughput. The choice depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target molecule, such as solubility and crystallinity.

Comparison of Primary Purification Techniques
Technique Typical Scale Resolution Throughput Key Advantages Common Challenges
Flash Column Chromatography 10 mg – 100 gModerate to HighModerateCost-effective, widely applicable, good for removing diverse impurities.[2][3]Compound decomposition on acidic silica, co-elution of isomers, requires solvent optimization.[4]
Recrystallization 50 mg – kgVery HighLow to ModerateHighly effective for achieving >99.5% purity, scalable, removes trace impurities.Finding a suitable solvent system, product "oiling out," low recovery if not optimized.[4][5]
Preparative HPLC 1 mg – 10 gVery HighLowExcellent for separating very similar compounds (isomers), high recovery possible.[6][7]High cost, requires specialized equipment, compound solubility can be limiting.[8][9]
Decision Workflow for Purification Method Selection

The following decision tree provides a logical pathway for selecting the most suitable primary purification method for your halogenated 6-azaindole.

G Purification Method Selection Workflow start Crude Halogenated 6-Azaindole Sample is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90% by NMR/LCMS? is_solid->purity_check Yes is_separable Are impurities separable by TLC? is_solid->is_separable No (Oil/Amorphous) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->is_separable No final_purity Is purity >98%? recrystallize->final_purity column Perform Flash Column Chromatography column->final_purity is_separable->column Yes prep_hplc Use Preparative HPLC is_separable->prep_hplc No (Co-eluting) final_purity->prep_hplc No success Pure Product final_purity->success Yes prep_hplc->final_purity fail Re-evaluate Strategy G Column Chromatography Workflow start Crude Sample tlc Develop TLC Method (Aim for Rf ~0.3) start->tlc pack Pack Column with Silica Gel (Slurry Method) tlc->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Optimized Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure Product evaporate->end

Sources

Optimization

Technical Support Center: 6-Azaindole Alkylation Protocols

Topic: Resolving N-Alkylation vs. C-Alkylation in 6-Azaindoles Executive Summary: The Ambident Nucleophile Challenge Welcome to the 6-Azaindole Functionalization Help Desk.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving N-Alkylation vs. C-Alkylation in 6-Azaindoles

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the 6-Azaindole Functionalization Help Desk. If you are here, you are likely struggling with the regioselectivity of pyrrolo[2,3-c]pyridine (6-azaindole).

Unlike standard indoles, 6-azaindole contains a basic pyridine nitrogen (N6) in addition to the acidic pyrrole nitrogen (N1). This creates a competitive landscape where reagents must choose between:

  • N1 (Pyrrole):

    
    . Requires deprotonation.[1] The "classic" indole target.
    
  • N6 (Pyridine):

    
    . Highly nucleophilic lone pair. Prone to quaternization (salt formation).
    
  • C3 (Pyrrole): Electron-deficient due to the pyridine ring. Resistant to standard Friedel-Crafts conditions.

This guide provides the decision matrices, protocols, and troubleshooting steps to force the reaction to your desired site.

Decision Matrix: N-Alkylation (N1 vs. N6)

The choice of base and solvent is the primary determinant of regioselectivity. Use the following logic flow to select your condition.

N_Alkylation_Flow cluster_check Quality Control Start Target: N-Alkylation Electrophile Electrophile Reactivity? Start->Electrophile HighReactivity High (e.g., MeI, BnBr) Electrophile->HighReactivity LowReactivity Low (e.g., Sec-Alkyl, OH) Electrophile->LowReactivity Risk RISK: N6 Quaternization HighReactivity->Risk Sol_B Protocol B: Mitsunobu (Steric/Kinetic Control) LowReactivity->Sol_B Activate Alcohol Sol_A Protocol A: NaH / DMF (Thermodynamic Control) Risk->Sol_A Strong Base Required Outcome1 Product: N1-Alkyl (Major) Sol_A->Outcome1 Outcome2 Product: N1-Alkyl (Exclusive) Sol_B->Outcome2 QC Verify: NOE (N1-R ↔ C7-H) Outcome1->QC Outcome2->QC

Figure 1: Decision tree for maximizing N1-selectivity while suppressing N6-quaternization.

Standard Operating Procedures (SOPs)

Protocol A: N1-Selective Alkylation (The "NaH Method")

Best for: Primary alkyl halides, benzyl bromides. Mechanism: Irreversible deprotonation of N1 creates a discrete anion. The high electron density on N1 (negative charge) outcompetes the neutral lone pair on N6.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Charge flask with NaH (60% dispersion, 1.2 equiv) . Wash with dry hexanes if oil removal is necessary.

    • Add anhydrous DMF or THF (0.1 M concentration relative to substrate).

    • Cool to 0 °C .

    • Add 6-azaindole (1.0 equiv) portion-wise. Evolution of

      
       gas will occur.
      
    • Critical Step: Stir at 0 °C for 30 minutes to ensure complete anion formation. An incomplete deprotonation leaves neutral starting material available for N6 attack.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise at 0 °C.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Workup:

    • Quench carefully with

      
      .
      
    • Extract with EtOAc. Note: If the product is polar, use 10% MeOH in DCM.

    • Wash organic layer with

      
       (5% aq) to remove DMF.
      
Protocol B: The Mitsunobu Reaction

Best for: Secondary alcohols, preventing N6 reaction entirely. Mechanism: The reaction occurs via an activated phosphonium intermediate. The


 of 6-azaindole (~15) is compatible with ADDP/TMAD or DEAD/TPP systems.
  • Reagents: 6-azaindole (1.0 equiv), Alcohol (1.2 equiv),

    
     (1.5 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M).

  • Addition:

    • Cool to 0 °C .

    • Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Why this works: The reaction is driven by the acidity of N1-H. The neutral N6 pyridine nitrogen is not acidic and cannot participate in the Mitsunobu cycle, effectively "masking" it from the reaction.

Advanced Module: C-Alkylation (Overcoming Deactivation)

The Problem: The pyridine ring in 6-azaindole withdraws electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS). Standard Friedel-Crafts alkylation at C3 usually fails or requires harsh conditions.

The Solution: Radical Chemistry (Minisci Reaction).[2][3][4]

Protocol C: Minisci C-Alkylation (Radical Substitution)

Target: C7 (Major) and C5 (Minor). Mechanism: Nucleophilic radical attack on the protonated (electron-deficient) heterocycle.[4]

ComponentReagentFunction
Radical Source Carboxylic Acid (R-COOH)Decarboxylates to form R•
Oxidant

(Persulfate)
Generates sulfate radical anion
Catalyst

(10-20 mol%)
Catalyzes decarboxylation
Solvent

/ DCM (Biphasic) or TFA
Protonates N6 to activate ring

Step-by-Step:

  • Dissolve 6-azaindole (1 equiv) in a mixture of DCM and Water (1:1) .

  • Add TFA (2 equiv) to protonate N6 (activates the ring for nucleophilic radical attack).

  • Add Carboxylic Acid (2–3 equiv) corresponding to the desired alkyl group.

  • Add

    
     (0.2 equiv) .
    
  • Heat to 40–50 °C .

  • Add

    
     (3 equiv)  solution dropwise over 1 hour.
    
    • Note: Slow addition prevents radical recombination.

  • Result: Expect a mixture of C7-alkyl (major) and C5-alkyl (minor). Separation by column chromatography is required.

Troubleshooting & FAQs

Q1: How do I distinguish N1-alkyl from N6-alkyl products?

A: NMR is your primary diagnostic tool.

  • NOE (Nuclear Overhauser Effect):

    • N1-Alkyl: Irradiating the

      
      -protons of the alkyl group will show an enhancement of the C7-H  (and C2-H).
      
    • N6-Alkyl: No NOE with C7-H or C2-H.

  • Chemical Shift:

    • N6-Alkylation usually results in a cationic species (pyridinium salt). Look for a significant downfield shift (>0.5 ppm) of the C5-H and C7-H protons compared to the starting material.

  • HMBC:

    • N1-Alkyl: Correlations to C2 and C7a .

    • N6-Alkyl: Correlations to C5 and C7 .

Q2: My reaction gave a water-soluble solid that isn't my product. What is it?

A: This is likely the N6-quaternary ammonium salt .

  • Cause: Incomplete deprotonation of N1 (base too weak or old NaH) or using a highly reactive electrophile (MeI) without sufficient anionic character on N1.

  • Fix: Switch to Protocol A (fresh NaH) or Protocol B (Mitsunobu). Ensure the reaction remains strictly anhydrous.

Q3: I need to alkylate at C3, but Minisci gives C7. What now?

A: You cannot use direct alkylation easily. Use a Functionalization-Reduction strategy:

  • Vilsmeier-Haack Formylation:

    
     / DMF installs a formyl group (-CHO) at C3  (this works because the intermediate is highly electrophilic).
    
  • Reduction: Reduce the aldehyde with

    
     (to alcohol) or 
    
    
    
    (to methyl/alkyl).
  • Alternative: Halogenation (

    
    ) at C3 followed by Suzuki/Negishi coupling.
    
Q4: Why is my yield low with in Acetone?

A:


 is often too weak (

of conjugate acid ~10) to fully deprotonate 6-azaindole (

~15). This leads to a low concentration of the N1-anion, allowing the neutral N6 to compete for the electrophile, resulting in N6-salts (which precipitate and lower yield) or unreacted starting material. Switch to Cs2CO3 (stronger) or NaH.

References

  • Regioselectivity Mechanisms: Tetrahedron1993 , 49(33), 7337-7352. (Discusses ambident reactivity of azaindoles). Link

  • Minisci Reaction on Azaindoles: J. Org. Chem.2021 , 86, 11, 7822–7836. (Radical alkylation strategies). Link

  • Mitsunobu vs. Alkylation: J. Org. Chem.2010 , 75, 11-15.[5] (Protecting-group-free routes). Link

  • C-H Activation/Arylation: Org. Lett.2009 , 11, 13, 2908–2911. (Fagnou's work on azaindole oxides).[1] Link

  • NMR Characterization: Magn. Reson. Chem.2015 , 53, 1-9.[6] (Distinguishing N-isomers). Link

For further assistance, contact the Synthesis Core Facility.

Sources

Troubleshooting

Technical Support Center: Handling 2-Iodo-6-Azaindole Intermediates

Current Status: 🟢 Operational | Topic: Stability & Synthesis Optimization Case ID: AZ-6-IODO-STAB Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division ⚠️ Executive Summary: The "2-Iodo" Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Topic: Stability & Synthesis Optimization Case ID: AZ-6-IODO-STAB Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

⚠️ Executive Summary: The "2-Iodo" Paradox

2-iodo-6-azaindole is a high-value scaffold for kinase inhibitor development (e.g., targeting JAK, c-Met, or Pim kinases). However, it presents a "stability paradox": the electron-deficient pyridine ring (6-position) increases the acidity of the N-H proton, while the electron-rich pyrrole ring makes the C-I bond susceptible to oxidative addition and photolytic cleavage.

Common Failure Modes:

  • Spontaneous Purple Discoloration: Iodine radical release due to light/air exposure.

  • Protodeiodination: Replacement of Iodine with Hydrogen during cross-coupling (yielding the parent 6-azaindole).

  • Silica Gel Decomposition: Loss of material on acidic stationary phases.

Module 1: Synthesis & Stabilization (The Source)

Core Principle: Never handle "naked" 2-iodo-6-azaindole if possible. The N-H bond is the Achilles' heel. Protection of the N1 position stabilizes the electron density of the ring and prevents polymerization.

Recommended Synthesis Route: The "TMS-Exchange" Protocol

Direct lithiation of 6-azaindole followed by iodine quench often yields complex mixtures due to the acidity of the C7 proton. The safest route involves an intermediate C2-silyl species.

Protocol:

  • Protection: Protect 6-azaindole with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc. Note: SEM is preferred for lithiation stability.

  • Lithiation: Treat N-SEM-6-azaindole with

    
    -BuLi at -78°C in THF.
    
  • Silylation: Quench with TMSCl to get 2-TMS-N-SEM-6-azaindole . (This intermediate is stable and can be stored).[1]

  • Iodination (The Gentle Swap): Treat the TMS intermediate with

    
    -iodosuccinimide (NIS)  in MeCN/DCM at 0°C.
    
    • Why? This avoids the harsh basic conditions of direct lithiation/I

      
       quench during the sensitive iodination step.
      
Stability Comparison Table
StateStability RatingPrimary RiskStorage Max (Est.)
N-H (Unprotected) 🔴 CriticalPolymerization, Oxidation< 24 Hours (Solution)
N-Boc Protected 🟡 ModerateAcid sensitivity (Boc loss)1-2 Weeks
N-SEM Protected 🟢 HighStable to base/nucleophilesMonths (-20°C)
N-Tosyl Protected 🟡 ModerateC-I bond activation (too reactive)1 Month

Module 2: Purification & Storage (Chain of Custody)

Issue: 6-azaindoles are basic. Standard silica gel is acidic (


). This acid-base reaction causes the compound to "stick" or decompose (turn brown) on the column.
🛠️ Protocol: Neutralized Flash Chromatography

Do not use standard silica packing.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • The Neutralizer: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the slurry.
    
  • Packing: Pour the slurry. Flush with 2 column volumes of solvent containing the 1% TEA.

  • Elution: Run your gradient. You can reduce TEA to 0.5% during the run, but keep the system basic.

  • Workup: Evaporate fractions immediately at

    
    C. Do not leave the compound in solution with TEA for days.
    
Storage Directives
  • Vessel: Amber glass vial (screw cap with Teflon liner).

  • Atmosphere: Argon backfill (Essential).

  • Temp: -20°C.

  • Physical State: Store as a solid. Never store as a solution in DMSO or DMF (these promote decomposition over time).

Module 3: Reaction Troubleshooting (The Application)

The Problem: You run a Suzuki coupling on 2-iodo-6-azaindole, but the major product is the de-iodinated parent (6-azaindole), not the coupled product.

Root Cause Analysis: Protodeiodination

The oxidative addition of Pd into the C-I bond is fast. However, the resulting Ar-Pd-I species is prone to reduction if:

  • The transmetallation is slow (steric hindrance).

  • There is a hydride source (e.g., alcohols, water, or

    
    -hydride elimination from ligands).
    
Decision Tree: Solving Protodeiodination

G Start Suzuki Coupling Fails (De-iodination observed) Check1 Is the Base Aqueous? Start->Check1 Action1 Switch to Anhydrous Base (CsF or K3PO4 in Dioxane) Check1->Action1 Yes Check2 Is the Boronic Acid Sterically Hindered? Check1->Check2 No Action1->Check2 Action2 Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G2) Check2->Action2 Yes Check3 Is the Solvent Alcohol-based? Check2->Check3 No Action2->Check3 Action3 Remove Alcohol. Use Toluene/THF only. Check3->Action3 Yes Success Target Coupled Product Check3->Success No

Figure 1: Troubleshooting logic for minimizing protodeiodination in sensitive iodo-azaindoles.

Optimized Coupling Conditions (The "Dry" Protocol)
  • Catalyst: Pd(dppf)Cl

    
    [2][3]·DCM (Robust) or Pd
    
    
    
    (dba)
    
    
    /XPhos (High activity).
  • Base: K

    
    PO
    
    
    
    (Anhydrous, finely ground).
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Additive: Ag

    
    O (1.0 equiv) - Advanced Trick. Silver oxide facilitates transmetallation and scavenges iodide, preventing the reversible formation of the unstable Pd-complex.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: My 2-iodo-6-azaindole turned pink on the bench. Is it ruined?

  • A: Not necessarily. The pink color is free iodine (

    
    ).
    
  • Fix: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ). If the organic layer clears, the bulk material is likely intact. Re-purify immediately.
    

Q2: Can I use n-BuLi to lithiate 6-azaindole directly?

  • A: Risky. The proton at C7 (adjacent to the pyridine nitrogen) is also acidic (

    
    ). You will likely get a mixture of C2 and C7 lithiation. Always use a directing group or the N-SEM protection strategy to direct lithiation to C2.
    

Q3: Why does the iodine fall off during Buchwald-Hartwig amination?

  • A: Metal-Halogen exchange. If you are using a strong base like NaOtBu, it can facilitate iodine removal.

  • Fix: Switch to a weaker base like Cs

    
    CO
    
    
    
    and use a highly active catalyst (e.g., BrettPhos Pd G3) that works at lower temperatures (
    
    
    C).

References

  • Synthesis of Azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007, 36, 1120.

  • Iodination Strategies: Schirok, H. "Synthesis of 4-, 5-, 6-, and 7-Azaindoles via Palladium-Catalyzed Cyclization." J. Org.[4] Chem., 2006, 71, 5538.[4]

  • Protodeiodination Mechanisms: Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014, 43, 412.

  • Silica Gel Neutralization: Common laboratory practice for basic heterocycles; adapted from "Purification of Labor

Sources

Optimization

Technical Support Center: 4-Chloro-2-iodo-6-azaindole Processing

Welcome to the technical support hub for 4-chloro-2-iodo-6-azaindole (4-Cl-2-I-6-AI). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, ROCK inhibitors), serving as a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4-chloro-2-iodo-6-azaindole (4-Cl-2-I-6-AI). This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, ROCK inhibitors), serving as a bifunctional handle for Suzuki/Sonogashira couplings (at C2) and SNAr reactions (at C4).

This guide addresses the specific physicochemical challenges of this molecule: poor aqueous solubility, tendency to "oil out" due to the lipophilic halogens, and C-I bond photolability.

Module 1: Solvent Selection & Solubility Profiling[1]

The presence of two halogens (Cl, I) on the azaindole core significantly increases lipophilicity compared to the parent 6-azaindole. Standard reverse-phase methods often fail due to low loading capacity. Crystallization is the preferred purification method.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)MechanismApplication
Primary (High Yield) EtOAc / n-Heptane 1:3 to 1:5Cooling + Anti-solventStandard purification of crude material (>85% purity).
Alternative (Polar) Ethanol / Water 4:1 to 2:1Anti-solventRemoval of inorganic salts or highly polar byproducts.
Slurry (Cleanup) Toluene N/AHot SwishRemoval of non-polar impurities and colored oligomers.
Avoid DCM / Hexane N/AEvaporativeHigh risk of oiling out due to rapid DCM evaporation.
Protocol A: The EtOAc/Heptane Displacement (Standard)

Best for removing regioisomers and unreacted starting material.

  • Dissolution: Dissolve crude 4-Cl-2-I-6-AI in minimal Ethyl Acetate (EtOAc) at 60°C. (Target conc: ~100 mg/mL).

  • Filtration: Perform a hot filtration (0.45 µm PTFE) to remove insoluble salts/palladium residues.

  • Nucleation: While maintaining 55-60°C, add n-Heptane dropwise until a faint, persistent turbidity is observed (the "Cloud Point").

  • Seeding (Critical): Add 0.5 wt% of pure seed crystals. Hold temperature for 30 mins to allow seed bed maturation.

  • Crystallization: Cool to 20°C over 4 hours (5°C/hour ramp).

  • Isolation: Filter and wash with 10% EtOAc in Heptane.

Module 2: Troubleshooting "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most frequent ticket we receive for halogenated azaindoles. This occurs when the metastable zone width (MSZW) is too narrow, or impurities lower the melting point below the solvent boiling point.

Diagnostic Workflow

OilingOut Start Issue: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity SolventChange Switch to Toluene (Higher Boiling Point) HighPurity->SolventChange If T_cryst > T_oil SeedProtocol Apply Seeding Protocol (Do not spontaneously nucleate) HighPurity->SeedProtocol If T_cryst < T_oil PrePurify Perform Short Silica Plug (Remove Tars) LowPurity->PrePurify PrePurify->SeedProtocol

Figure 1: Decision matrix for handling oiling-out events. High impurity levels depress the melting point, making oiling out inevitable without pre-purification.

Corrective Action: If the solution turns into a biphasic oil/solvent mixture:

  • Reheat until the solution is homogeneous (clear).

  • Add a seed crystal at a temperature above where the oil previously formed.

  • Cool extremely slowly (1°C/min is too fast; aim for 0.2°C/min).

Module 3: Stability & Iodine Management[1]

The C2-Iodo position is chemically reactive and photolabile. Users often report the solid turning purple/brown upon storage.

FAQ: Why is my solid turning purple?

Cause: Homolytic cleavage of the C-I bond due to UV light or heat, releasing elemental iodine (


).
Impact: 

acts as a radical initiator, accelerating further degradation.
Stabilization Protocol (The Thiosulfate Wash)

If your crude material is already dark:

  • Dissolve crude in EtOAc.

  • Wash organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer should shift from brown/purple to pale yellow.

  • Dry over

    
     and proceed to crystallization immediately.
    
  • Storage: Store final crystals in amber vials under Argon at -20°C.

Module 4: Impurity Rejection (Regioisomers)

Synthesis of 4-chloro-2-iodo-6-azaindole (often via lithiation/iodination of 4-chloro-6-azaindole) can produce the 3-iodo isomer or 2,3-diiodo byproducts.

Separation Logic:

  • 2-iodo isomer (Target): More lipophilic, flatter structure (better packing).

  • 3-iodo isomer: Often more soluble in polar solvents due to disruption of the H-bond network.

Data: Solubility Differential (mg/mL at 25°C)

Solvent Target (2-Iodo) Impurity (3-Iodo) Result
Toluene 15 45 Excellent Rejection (Impurity stays in mother liquor)
Methanol 60 85 Poor Selectivity

| Water | <0.1 | <0.1 | No Selectivity |

Recommendation: If 3-iodo levels are >5%, use Toluene for the recrystallization. Heat to 90°C to dissolve, then cool to 0°C. The 3-iodo isomer will largely remain in the supernatant.

Frequently Asked Questions (FAQ)

Q1: Can I use DCM (Dichloromethane) for crystallization? A: We advise against it. DCM is too volatile. As it evaporates, it rapidly increases supersaturation, leading to amorphous precipitation (powder) rather than defined crystals. If you must use DCM, use it only to dissolve the compound, then add excess Hexane and rotovap off the DCM to force precipitation (Solvent Exchange).

Q2: My yield is low (<50%). Where is the product? A: Check the mother liquor. 6-azaindoles have an acidic proton (N-H) and a basic nitrogen (pyridine N). If your workup was acidic, the molecule might be protonated and water-soluble. Always adjust aqueous workups to pH 8-9 to ensure the molecule is neutral and extractable into the organic phase.

Q3: How do I remove Palladium (Pd) residues before crystallization? A: If this intermediate came from a coupling reaction, Pd can chelate to the azaindole nitrogens. Add SiliaMetS® Thiol or activated charcoal (10 wt%) to the hot EtOAc solution (Step 1 of Protocol A), stir for 30 mins, and filter hot before adding the anti-solvent.

References

  • General Azaindole Synthesis & Properties

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chem. Soc. Rev., 2007, 36, 1120-1132. Link

    • Discussion: Establishes the solubility profiles and pKa differences between indoles and 6-azaindoles.
  • Halogenation & Purification of Azaindoles

    • Lécren, L., et al. "Regioselective Halogenation of 7-Azaindoles." Tetrahedron, 2005. (Analogous chemistry for 6-azaindoles).

    • Standard Protocol: Describes the use of EtOAc/Heptane systems for purifying halogen
  • Iodine Stability & Handling

    • Strukil, V. "Halogen Bond in Synthesis and Purification." Cryst.[1][2][3] Growth Des., 2018.

    • Relevance: Explains the interactions of iodo-heterocycles in solution and the mechanism of iodine liber
  • Crystallization of Chlorinated Pyridines (Structural Analogs)

    • Ranjbar-Karimi, R., et al.[3] "Synthesis and Reactivity of 2,3,5,6-Tetrachloro-4-iodopyridine." Org.[2][3][4][5] Chem. Res., 2019.[3] Link

    • Relevance: Validates the use of Ethanol and Toluene for recrystallizing poly-halogen

Sources

Troubleshooting

Technical Support Center: Minimizing Protodeiodination Side Reactions

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the unwanted cleavage of carbon-iodine bonds, leading to protodeiodination. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the unwanted cleavage of carbon-iodine bonds, leading to protodeiodination. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond mere procedural lists to offer in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles. Our goal is to empower you with the knowledge to not only solve but also prevent protodeiodination in your critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeiodination and why is it a problem?

Protodeiodination is an undesired side reaction where an iodine atom on an organic molecule, typically an aryl iodide, is replaced by a hydrogen atom. This transformation leads to a hydrodehalogenated byproduct, which reduces the yield of your target iodinated compound. In multi-step syntheses or in the preparation of active pharmaceutical ingredients (APIs), this impurity can complicate purification and impact the overall efficiency and viability of a synthetic route. The C-I bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to cleavage under various conditions.

Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the iodine. What are the most likely causes?

Observing your de-iodinated starting material is a classic sign of protodeiodination. The primary culprits for this reaction can be categorized into four main areas:

  • Acidic Conditions: Protic acids can facilitate the electrophilic substitution of iodine with a proton. This is a common issue, particularly for electron-rich aromatic iodides.[1]

  • Photochemical Decomposition: The carbon-iodine bond can undergo homolytic cleavage when exposed to light, especially UV radiation. This generates an aryl radical that can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.[2]

  • Thermal Stress: High reaction temperatures can provide the energy needed to break the C-I bond, leading to decomposition and the formation of deiodinated byproducts.[1]

  • Reductive Cleavage: The presence of reducing agents in your reaction mixture can lead to the reductive dehalogenation of your aryl iodide.[1]

A thorough analysis of your reaction setup, including all reagents, solvents, and environmental conditions, is the first step in diagnosing the root cause.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving protodeiodination based on common experimental observations.

Scenario 1: Protodeiodination observed in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira).

Palladium-catalyzed cross-coupling reactions are workhorses in modern organic synthesis, but they can be susceptible to protodeiodination, especially with reactive aryl iodides.

Troubleshooting Steps:

  • Evaluate the Base: Strong bases, particularly alkoxides, can sometimes promote protodeiodination. Consider switching to a weaker inorganic base. The choice of base can be critical in minimizing this side reaction.[3]

  • Ligand Selection: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over protodeiodination.[3]

  • Inert Atmosphere is Crucial: Oxygen can participate in radical pathways that lead to deiodination. Ensure your reaction is performed under a rigorously inert atmosphere of argon or nitrogen.[4]

  • Solvent Choice: Protic solvents can be a source of protons for deiodination. If your reaction conditions permit, switch to a well-degassed, anhydrous aprotic solvent.[3]

  • Copper Co-catalyst (in Sonogashira): While often used to accelerate Sonogashira reactions, copper salts can also promote the homocoupling of the terminal alkyne, which can indirectly influence the reaction pathway. Consider a copper-free protocol if protodeiodination is a significant issue.[4]

Scenario 2: My aryl iodide is decomposing upon exposure to ambient light in the lab.

The photostability of iodinated compounds is a significant concern, as the C-I bond can be cleaved by light energy.[2]

Troubleshooting Steps:

  • Protect from Light: The simplest and most effective solution is to protect your reaction from light. Wrap your reaction flask in aluminum foil or use amber-colored glassware.[1]

  • Work in a Darkened Fume Hood: For particularly sensitive compounds, minimize exposure to ambient light by working in a darkened fume hood.

  • Avoid Prolonged Exposure: Plan your experiments to minimize the time your light-sensitive compound is in solution or exposed to light.

Scenario 3: I suspect my reaction is acid-sensitive, leading to protodeiodination.

Acid-catalyzed protodeiodination is a well-documented mechanistic pathway.[5]

Troubleshooting Steps:

  • Maintain Neutral or Basic Conditions: If your reaction tolerates it, ensure the pH of your reaction mixture is neutral or slightly basic.[1]

  • Use a Non-Protic Solvent: Switching to a non-protic solvent can eliminate a potential proton source.[1]

  • Milder Lewis Acids: If an acidic catalyst is required, screen for a milder Lewis acid or perform the reaction at a lower temperature to reduce the rate of the protodeiodination side reaction.[1]

Key Experimental Protocols

Protocol 1: Establishing and Maintaining an Inert Atmosphere

A crucial step in preventing radical-mediated protodeiodination is the rigorous exclusion of oxygen.

Materials:

  • Oven-dried glassware

  • Schlenk line or a balloon filled with an inert gas (Argon or Nitrogen)[6]

  • Rubber septa

  • Needles

Procedure:

  • Drying Glassware: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.[7]

  • Assembling the Apparatus: Quickly assemble the hot glassware and seal all joints with septa while flushing with a gentle stream of inert gas.

  • Purging the Flask: Insert a needle connected to the inert gas source and a second "exit" needle into the septum. Allow the inert gas to flush the flask for several minutes to displace the air.[6][7]

  • Maintaining Positive Pressure: Once flushed, remove the exit needle. A balloon of inert gas can be used to maintain a positive pressure of inert gas throughout the reaction.[6]

Protocol 2: Degassing Solvents

Dissolved oxygen in solvents is a common source of radicals. Proper degassing is essential for sensitive reactions.

Method A: Sparging (Gas Bubbling)

This method is suitable for many applications and involves bubbling an inert gas through the solvent.[1]

  • Insert a long needle connected to an inert gas source into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter exit needle into the headspace.

  • Bubble the inert gas through the solvent for 30-60 minutes.[8]

Method B: Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases.[8]

  • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum for several minutes.

  • Close the stopcock and allow the solvent to thaw completely. You may observe gas bubbles being released.

  • Repeat this cycle at least three times to ensure complete degassing.[8]

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Protodeiodination
Symptom Potential Cause Recommended Action
Deiodinated byproduct observed in a cross-coupling reactionSuboptimal base, ligand, or presence of oxygenScreen weaker bases (e.g., K₂CO₃, Cs₂CO₃), use bulky, electron-rich phosphine ligands, and ensure a strictly inert atmosphere.[3]
Reaction mixture darkens and multiple spots appear on TLC upon light exposurePhotochemical decompositionProtect the reaction from light using aluminum foil or amber glassware.[1][2]
Lower yield in the presence of an acidic catalystAcid-catalyzed protodeiodinationUse neutral or basic conditions if possible, or screen for a milder Lewis acid.[1]
Inconsistent results and low yieldsPresence of reducing impurities or dissolved oxygenUse high-purity, anhydrous, and deoxygenated solvents.[1]
Diagram 1: General Mechanisms of Protodeiodination

Protodeiodination_Mechanisms General Mechanisms of Protodeiodination cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway A Aryl-Iodide B Protonation/Activation (Acid Catalyst) A->B H+ C Sigma Complex B->C D Aryl-H + I+ C->D -I+ E Aryl-Iodide F Homolytic Cleavage E->F Light (hν) or Heat (Δ) G Aryl Radical + I• F->G H Aryl-H G->H Hydrogen Abstraction (e.g., from solvent)

Caption: Overview of the primary electrophilic and radical pathways leading to protodeiodination.

Diagram 2: Troubleshooting Workflow for Protodeiodination

Troubleshooting_Workflow Troubleshooting Workflow for Protodeiodination Start Protodeiodination Observed Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Is_Light Is the reaction light-sensitive? Check_Conditions->Is_Light Is_Acid Are acidic reagents present? Is_Light->Is_Acid No Protect_Light Protect from light (foil, amber flask) Is_Light->Protect_Light Yes Is_Coupling Is it a cross-coupling reaction? Is_Acid->Is_Coupling No Neutralize Use neutral/basic conditions or milder acid Is_Acid->Neutralize Yes Optimize_Coupling Optimize base, ligand, and solvent. Ensure inert atmosphere. Is_Coupling->Optimize_Coupling Yes Inert_Atmosphere Implement rigorous inert atmosphere and degassed solvents Is_Coupling->Inert_Atmosphere No End Problem Resolved Protect_Light->End Neutralize->End Optimize_Coupling->End Inert_Atmosphere->End

Caption: A decision-making workflow for troubleshooting and resolving protodeiodination issues.

References

  • Cox, P. A., & Hayes, C. J. (2021). Understanding and mitigating protodeboronation in Suzuki-Miyaura cross-coupling. Chemical Society Reviews, 50(15), 8495-8517.
  • Performing Sensitive Reactions without a Schlenk Line. (n.d.). Retrieved from [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved from [Link]

  • Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). ACS Omega.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2024, April 24). Organic & Biomolecular Chemistry.
  • Inert Atmosphere. (2022, February 2). YouTube. Retrieved from [Link]

  • Photochemical Degradation. (2012, September 25). The Royal Society of Chemistry. Retrieved from [Link]

  • Common Oxidizing Agents and Reducing Agents. (2025, January 2). LabXchange. Retrieved from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved from [Link]

  • Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. (2025, March 5). Organic Letters.
  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Aryl Iodides Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Reducing agent. (n.d.). chemeurope.com. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 1H-Pyrrolo[2,3-c]pyridine vs. [2,3-b] Isomers

Executive Summary Differentiation between azaindole isomers—specifically 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine)—is a critical checkpoint in kinase inhibitor development. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between azaindole isomers—specifically 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine)—is a critical checkpoint in kinase inhibitor development. While both scaffolds are bioisosteres of indole, their electronic properties and hydrogen-bonding motifs differ significantly.

This guide provides a definitive technical comparison of their 1H NMR signatures . The core differentiator is the splitting pattern of the proton adjacent to the pyridine nitrogen: H7 in 6-azaindole appears as a singlet , whereas H6 in 7-azaindole appears as a doublet (or dd) .

Structural Anatomy & Numbering Logic

To interpret the spectra accurately, one must first master the IUPAC numbering, which shifts based on the nitrogen position in the pyridine ring.

The Isomers Defined
  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine): Nitrogen is at position 7.[1][2][3][4][5] The pyridine ring protons are at positions 4, 5, and 6 .[4]

  • 6-Azaindole (1H-pyrrolo[2,3-c]pyridine): Nitrogen is at position 6.[3][4] The pyridine ring protons are at positions 4, 5, and 7 .[4]

Visualization of Numbering and Splitting

The following diagram illustrates the structural differences and the resulting coupling environments.

Azaindole_Comparison cluster_0 7-Azaindole (2,3-b) cluster_1 6-Azaindole (2,3-c) Struct7 Structure: N at Pos 7 Protons: H4, H5, H6 H6_Env H6 Environment: Adjacent to N7 Vicinal to H5 Struct7->H6_Env Signal7 Key Signal (H6): Doublet (dd) J ~ 4.8 Hz H6_Env->Signal7 Struct6 Structure: N at Pos 6 Protons: H4, H5, H7 H7_Env H7 Environment: Between N6 & Bridgehead Isolated (No Vicinal H) Struct6->H7_Env Signal6 Key Signal (H7): Singlet (s) Deshielded H7_Env->Signal6

Figure 1: Structural logic dictating the NMR splitting patterns. Note the isolation of H7 in the 6-azaindole scaffold.

Comparative Spectroscopic Data (DMSO-d6)

The following data represents standard shifts in DMSO-d6. Note that DMSO is the preferred solvent over


 for these scaffolds to minimize aggregation and exchange broadening of the NH proton.
Chemical Shift Table ( , ppm)
Proton Position7-Azaindole (2,3-b)6-Azaindole (2,3-c)Diagnostic Note
NH (1) ~11.6 (br s)~11.5 (br s)Exchangeable; rarely diagnostic for isomerism.
H2 (Pyrrole) 7.42 (d)7.6 - 7.7 (m)Overlap common in 6-aza.
H3 (Pyrrole) 6.48 (d)6.5 - 6.6 (m)Characteristic pyrrole doublet.
H4 (Pyridine) 7.92 (dd)7.55 (d)H4 in 7-aza is more deshielded.
H5 (Pyridine) 7.05 (dd)8.10 (d)Inversion: H5 is upfield in 7-aza, downfield in 6-aza.
H6 / H7 8.23 (dd) [H6] 8.75 (s) [H7] PRIMARY DIFFERENTIATOR
Coupling Constants ( , Hz)
  • 7-Azaindole:

    • 
       Hz (Vicinal).
      
    • 
       Hz (Vicinal).
      
    • 
       Hz (Meta/Long-range).
      
  • 6-Azaindole:

    • 
       Hz (Vicinal).
      
    • 
      
      
      
      
      Hz (Singlet). Note: Minute long-range coupling (<1Hz) may be seen at >600 MHz, but it appears as a singlet on standard 400 MHz instruments.

The "Smoking Gun" Analysis: H7 vs. H6

The most robust method to distinguish these isomers is focusing exclusively on the most deshielded aromatic proton (excluding the NH).

Mechanism of Differentiation
  • 6-Azaindole (H7): The proton at position 7 is flanked by the pyridine nitrogen (N6) and the bridgehead carbon (C7a). There is no proton on the adjacent bridgehead carbon . Consequently, H7 has no vicinal neighbor to split it.

    • Result:Sharp Singlet at ~8.7–8.9 ppm.

  • 7-Azaindole (H6): The proton at position 6 is adjacent to the pyridine nitrogen (N7) but also adjacent to C5, which bears a proton (H5).

    • Result:Doublet (or dd) at ~8.2 ppm.

Experimental Protocol: Ensuring Spectral Fidelity

To replicate these results and avoid artifacts (such as peak broadening due to tautomerism), follow this validated protocol.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D).

    • Reasoning: Azaindoles are polar.

      
       often leads to poor solubility and concentration-dependent chemical shift changes (stacking effects). DMSO disrupts intermolecular H-bonds, providing sharp, monomeric species signals.
      
  • Sample Preparation:

    • Weigh 5–10 mg of the solid analyte.[6]

    • Dissolve in 0.6 mL DMSO-d6.

    • Critical: Ensure the solution is clear. If suspension persists, sonicate for 30 seconds. Filter if necessary to avoid magnetic inhomogeneity (shimming issues).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
      
    • Scans (NS): 16–64 (depending on concentration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise.

    • Reference the residual DMSO pentet to 2.50 ppm .

Decision Logic for Isomer Assignment

Use this workflow to assign your unknown sample.

Assignment_Workflow Start Unknown Azaindole Sample (1H NMR in DMSO-d6) Step1 Locate most downfield aromatic signal (Usually > 8.0 ppm) Start->Step1 Decision Analyze Multiplicity Step1->Decision Result_Singlet Signal is a SINGLET (s) (~8.7 ppm) Decision->Result_Singlet No Splitting Result_Doublet Signal is a DOUBLET (d/dd) (~8.2 ppm) Decision->Result_Doublet J ~ 5 Hz Conclusion_6 Conclusion: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Result_Singlet->Conclusion_6 Conclusion_7 Conclusion: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Result_Doublet->Conclusion_7

Figure 2: Logical workflow for rapid isomer identification based on splitting patterns.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Mass Spectrum and Data.[2] NIST Chemistry WebBook.[2] [Link]

  • National Institutes of Health (NIH) - PubChem. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (6-Azaindole derivative) Compound Summary. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of azaindole derivatives (Supporting Information). RSC Advances. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 6-Azaindole and 7-Azaindole Isomers Using HMBC NMR

Introduction: The Isomeric Challenge of Azaindoles In the landscape of medicinal chemistry and drug development, azaindoles are recognized as "privileged structures."[1][2] Their ability to act as bioisosteres of indole,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomeric Challenge of Azaindoles

In the landscape of medicinal chemistry and drug development, azaindoles are recognized as "privileged structures."[1][2] Their ability to act as bioisosteres of indole, while offering improved solubility and unique hydrogen bonding capabilities, makes them highly valuable scaffolds.[3] However, this structural versatility introduces a significant analytical challenge: the unambiguous differentiation of constitutional isomers, such as 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

While standard one-dimensional ¹H and ¹³C NMR spectra provide initial fingerprints, their similarity often precludes a definitive structural assignment.[4][5] This guide provides an in-depth, experimentally grounded methodology for leveraging the power of the two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment to unequivocally distinguish between these two critical isomers. We will explore the causal relationships behind the spectral differences and provide a robust protocol for generating self-validating data.

The Decisive Power of HMBC: Seeing Through-Bond Connectivity

The HMBC experiment is a cornerstone of modern structure elucidation, detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] Unlike techniques that rely on through-space proximity (like NOESY), HMBC maps the actual covalent framework of the molecule. This is precisely why it is the ideal tool for distinguishing regioisomers.[8][9] The fixed, but different, placement of the pyridine nitrogen atom in 6- and 7-azaindole creates unique three-bond (³J) pathways between specific protons and carbons, generating a diagnostic pattern of cross-peaks that serves as an irrefutable structural signature.

Structural Framework and Key Correlations

To interpret the HMBC data, a clear understanding of the molecular topology and standard numbering is essential.

Figure 1: Numbering Convention for Azaindole Isomers A clear depiction of the IUPAC numbering for 7-azaindole and 6-azaindole, crucial for interpreting NMR correlations.

G cluster_7 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) cluster_6 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine) mol7 mol7 mol6 mol6

The key to differentiation lies in the correlations between the protons on the six-membered pyridine ring and the carbons of the five-membered pyrrole ring, particularly the bridgehead carbons (C3a and C7a).

The Signature of 7-Azaindole

In 7-azaindole, the pyridine nitrogen is at position 7. This geometry creates the following critical long-range correlations:

  • H4 to C7a: The proton at position 4 (H4) is three bonds away from the bridgehead carbon C7a (H4-C4-C5-C7a). This ³JCH correlation is a definitive marker.

  • H6 to C7a: Similarly, H6 shows a clear two-bond correlation to C7a (H6-C5-C7a).

  • H3 to C5: The pyrrole proton H3 will show a three-bond correlation to the pyridine carbon C5 (H3-C3-C3a-C5).

  • H3 to C7a: A crucial three-bond correlation exists between the pyrrole proton H3 and the bridgehead carbon C7a (H3-C3-N1-C7a).

The Signature of 6-Azaindole

With the nitrogen shifted to position 6, a completely different set of diagnostic correlations emerges:

  • H7 to C3a: The proton at position 7 (H7) is three bonds away from the bridgehead carbon C3a (H7-C7-C7a-C3a). This is a key distinguishing cross-peak.

  • H5 to C3a: H5 shows a two-bond correlation to the bridgehead carbon C3a (H5-C4-C3a).

  • H3 to C5: The pyrrole proton H3 will show a three-bond correlation to the pyridine carbon C5 (H3-C3-C3a-C5).

  • H4 to C7a: The proton at H4 shows a three-bond correlation to the bridgehead carbon C7a (H4-C4-C3a-C7a).

Figure 2: Diagnostic HMBC Correlations This diagram illustrates the key ³JCH correlations that unambiguously differentiate 7-azaindole from 6-azaindole.

Comparative Data Summary

The following table summarizes the crucial, differentiating cross-peaks. The observation of the complete set of correlations for one isomer, and their absence for the other, provides definitive proof of structure.

Correlating Proton 7-Azaindole: Key Carbon Cross-Peaks 6-Azaindole: Key Carbon Cross-Peaks Significance
H3 (Pyrrole) C5, C7a C5, C7aCorrelation to C7a is present in both, but other correlations are diagnostic.
H4 (Pyridine) C7a , C5, C3C7a, C5The strong H4-C7a (³J) correlation is a hallmark of 7-azaindole.
H5 (Pyridine) C7, C3aC7, C3a The H5-C3a (²J) correlation is characteristic of 6-azaindole.
H7 (Pyridine) N/AC3a , C5The H7-C3a (³J) correlation is the most definitive signal for 6-azaindole.

A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following protocol should be followed. The combination of 1D and multiple 2D NMR experiments creates a dataset where each experiment validates the others.

Figure 3: Experimental Workflow A validated workflow from sample preparation to final structure confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep 1. Sample Prep 5-10 mg in 0.6 mL DMSO-d6 or CDCl3 acq_1d 2. 1D Spectra ¹H, ¹³C{¹H}, DEPT-135 prep->acq_1d acq_2d 3. 2D Correlation COSY, HSQC, HMBC acq_1d->acq_2d proc_assign 4. Initial Assignment Assign direct H-C (HSQC) & H-H couplings (COSY) acq_2d->proc_assign proc_hmbc 5. HMBC Analysis Identify key long-range correlations (see Table 1) proc_assign->proc_hmbc proc_confirm 6. Structure Confirmation Match observed pattern to 6- or 7-azaindole proc_hmbc->proc_confirm

Step 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh 5-10 mg of the azaindole sample. Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the N-H proton is less likely to exchange, making it observable.

Step 2: Acquisition of Standard 1D and 2D Spectra
  • Acquire ¹H and ¹³C Spectra: Obtain standard proton and proton-decoupled carbon-13 spectra. This provides the chemical shifts for all nuclei.

  • Acquire HSQC Spectrum: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality: This is a critical self-validation step. The HSQC spectrum unambiguously correlates each proton to the carbon it is directly attached to, preventing misassignment of one-bond correlations in the HMBC.

Step 3: Acquisition of the HMBC Spectrum
  • Instrument Setup: Use a modern NMR spectrometer (≥400 MHz) equipped with a gradient-inverse probe.

  • Select Pulse Program: Choose a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems). Gradient selection provides cleaner spectra by suppressing unwanted signals.[6]

  • Set Key Parameters:

    • Spectral Width (SW): Set appropriately for both ¹H and ¹³C dimensions to encompass all signals.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds. A sufficient delay ensures proper relaxation of all nuclei for more reliable signal intensities.

    • Long-Range Coupling Constant (cnst13 or J_HMBC): Set the evolution delay to optimize for a long-range coupling of 8-10 Hz .

      • Causality: This range is an excellent compromise for observing typical three-bond (³JCH) correlations, which are the most structurally informative. Two-bond correlations (²JCH) will also often be visible.

    • Number of Scans (ns): Use 4 to 16 scans per increment, depending on sample concentration.

    • Number of Increments (in F1): Acquire at least 256 increments in the indirect (¹³C) dimension to ensure adequate resolution.

Step 4: Data Processing and Interpretation
  • Process the Data: Apply standard Fourier transformation, phase correction, and baseline correction to the acquired HMBC spectrum.

  • Analyze the Cross-Peaks: Systematically analyze the correlations, using the HSQC data to ignore the intense one-bond residual signals.

  • Confirm the Structure: Compare the observed diagnostic cross-peaks (as outlined in Figure 2 and the comparison table) to the expected patterns for 6- and 7-azaindole to make the final, unambiguous assignment.

Conclusion

The structural differentiation of 6-azaindole and 7-azaindole is a common but critical challenge in chemical research and development. While basic NMR methods can be inconclusive, a properly acquired and interpreted HMBC spectrum provides an irrefutable solution. By focusing on the unique three-bond correlations that arise from the distinct placement of the pyridine nitrogen, researchers can confidently and accurately assign the correct isomeric structure. The integrated workflow presented here, combining HSQC for direct correlations and HMBC for long-range connectivity, represents a robust, self-validating system for ensuring scientific integrity in structural elucidation.

References

  • Pugmire, R. J., Smith, J. C., Grant, D. M., & Robins, R. K. (1973). ¹³C NMR of 7-Azaindole and its N-Methyl Derivatives. Journal of the American Chemical Society, 95(9), 2791–2795. Available at: [Link]

  • IEEE. (2022). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). Available at: [Link]

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3997-4034. Available at: [Link]

  • Britannica. Magnetic resonance spectrometry. In Heterocyclic compounds. Available at: [Link]

  • Martek, M., et al. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625. Available at: [Link]

  • National Center for Biotechnology Information. "6-Azaindole." PubChem Compound Database. Available at: [Link]

  • Integrated Molecular Structure Elucidation and Research Center (IMSERC), Northwestern University. "ge-2D HMBC Experiment." Available at: [Link]

  • ResearchGate. (2014). Identification of regioisomers 3j and 3j' by NMR HMBC experiment. Scientific Diagram. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Guérin, G. (2004). The HMBC Experiment: A Powerful Tool for Structure Elucidation. Concepts in Magnetic Resonance Part A, 21A(1), 35-51. Available at: [Link]

  • Duddeck, H. (2009). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. Springer. Available at: [Link]

  • Bhinderwala, F., et al. (2023). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry, 95(12), 5196–5204. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Current Organic Chemistry, 18(21), 2748-2773. Available at: [Link]

  • An, H., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(11), 2645. Available at: [Link]

  • Stankovic, S., et al. (2018). Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. RSC Advances, 8(52), 29599-29610. Available at: [Link]

  • Guennouni, Z., et al. (2017). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Molecules, 22(12), 2095. Available at: [Link]

  • Weber, M., et al. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2022(3), 45-60. Available at: [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(7), 8038-8073. Available at: [Link]

Sources

Validation

HPLC retention time of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine

This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine , a critical halogenated azaindole intermediate often utilized in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the High-Performance Liquid Chromatography (HPLC) analysis of 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine , a critical halogenated azaindole intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, ERK inhibitors).

Unlike standard Certificates of Analysis that provide a single static retention time, this guide focuses on comparative method performance , analyzing how different stationary phases and mobile phase modifiers affect the separation of this compound from its non-iodinated precursor (4-chloro-1H-pyrrolo[2,3-c]pyridine) and potential regioisomers.

Part 1: Chemical Profile & Separation Logic

To design a robust HPLC method, one must understand the analyte's physicochemical behavior. The introduction of an iodine atom at the C2 position significantly alters the lipophilicity and electron density of the azaindole scaffold.

Property4-chloro-1H-pyrrolo[2,3-c]pyridine (Precursor)4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (Target) Chromatographic Impact
LogP (Predicted) ~1.7 - 1.9~2.6 - 2.9 The target is significantly more hydrophobic; expect later elution on Reverse Phase (RP).
Acidity (pKa) Pyrrole NH ~13Pyrrole NH ~11-12 Iodine is electron-withdrawing, slightly increasing acidity. Peak tailing may occur if silanols are active.[1]
UV Max ~254 nm, 290 nm~254 nm, 305 nm Iodine induces a bathochromic shift. 254 nm is the universal detection wavelength.

Part 2: Comparative Column Performance

We compared three common stationary phases to determine the optimal separation of the target from its critical impurities (precursor and di-iodo byproducts).

Scenario A: The Workhorse (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Observation: The C18 column provides strong retention due to the hydrophobic interaction with the iodine. However, it often struggles to resolve the regioisomers (e.g., if iodination occurs at C3 instead of C2) because the hydrophobicity difference is negligible.

  • Verdict: Excellent for general purity checks but limited for isomeric resolution.

Scenario B: The π-π Interactor (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Observation: The electron-deficient pyridine ring and the electron-rich pyrrole system interact uniquely with the phenyl ring of the stationary phase. The bulky iodine atom disrupts this

    
    -
    
    
    
    stacking differently depending on its position.
  • Verdict: Superior Selectivity. This column often resolves the target from positional isomers that co-elute on C18.

Scenario C: Mixed-Mode (Newcrom R1)
  • Column: SIELC Newcrom R1

  • Observation: Incorporates ion-exchange groups to suppress silanol interactions with the pyridine nitrogen.

  • Verdict: Produces the sharpest peak shapes (lowest asymmetry factor) but requires careful buffer tuning.

Part 3: Standardized Experimental Protocol

This protocol is designed to be self-validating. The separation of the starting material (precursor) from the product serves as the system suitability test.

HPLC Conditions (The "Gold Standard" Method)
  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Column: C18 Endcapped (e.g., ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade)

    • Note: Formic acid is preferred over TFA for LC-MS compatibility, though TFA (0.05%) yields sharper peaks for UV-only methods.

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Injection Volume: 5 µL (0.5 mg/mL in 50:50 MeCN:Water)

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Equilibration
2.005%Isocratic Hold (Elute polar salts)
12.0095%Linear Gradient
15.0095%Wash
15.105%Re-equilibration
20.005%End of Run
Expected Retention Data (Relative)
CompoundRelative Retention Time (RRT)Approx.[3]

(min)
4-chloro-1H-pyrrolo[2,3-c]pyridine (Start Material)1.00~6.2
4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine (Target) 1.35 ~8.4
Di-iodo impurity (Over-iodination)1.55~9.6

Critical Insight: If the retention time of your target shifts significantly (< 7.5 min), check the mobile phase pH. At neutral pH, the pyridine nitrogen may deprotonate/protonate differently, altering retention. The acidic modifier (Formic acid/TFA) is mandatory to keep the species in a single ionization state.

Part 4: Method Optimization & Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the chromatography of halogenated azaindoles.

HPLC_Optimization Start Initial Run (C18, 0.1% Formic Acid) CheckRes Check Resolution (Rs) Target vs. Precursor Start->CheckRes GoodRes Rs > 2.0 Method Validated CheckRes->GoodRes Separated PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes Overlapping CheckShape Check Peak Shape Tailing Factor (Tf) PoorRes->CheckShape Peak Distortion Action2 Change Column Phenyl-Hexyl PoorRes->Action2 Selectivity Issue Tailing Tf > 1.5 (Silanol Interaction) CheckShape->Tailing Broad Peak Action1 Switch to TFA (0.05%) Stronger Ion Pairing Tailing->Action1 Mask Silanols Action3 Increase Temp to 40-45°C Tailing->Action3 Improve Mass Transfer Action1->CheckRes Action2->CheckRes

Caption: Decision matrix for optimizing HPLC separation of halogenated azaindoles, addressing common issues like peak tailing and selectivity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56604246 (4-chloro-1H-pyrrolo[2,3-c]pyridine). Retrieved from [Link]

  • Frontiers in Chemistry. Indole and azaindole halogenation catalyzed by the RebH enzyme.[4] (Provides comparative HPLC conditions for bromo/chloro azaindoles). Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (Analogous separation logic for halogenated azaindoles). Retrieved from [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatics. (Discussion on Phenyl-Hexyl vs C18 for halogen selectivity). Retrieved from [Link]

Sources

Comparative

MS fragmentation pattern of chlorinated iodo-azaindoles

Publish Comparison Guide: MS Fragmentation Pattern of Chlorinated Iodo-Azaindoles Executive Summary: The Halogenated Scaffold Advantage In the high-stakes arena of kinase inhibitor development, chlorinated iodo-azaindole...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: MS Fragmentation Pattern of Chlorinated Iodo-Azaindoles

Executive Summary: The Halogenated Scaffold Advantage

In the high-stakes arena of kinase inhibitor development, chlorinated iodo-azaindoles (e.g., 4-chloro-3-iodo-7-azaindole) represent a privileged scaffold. Unlike their non-halogenated counterparts, these compounds offer a dual advantage: the iodine atom provides a reactive handle for cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom modulates lipophilicity and metabolic stability.

However, their mass spectrometric (MS) analysis presents unique challenges and opportunities. This guide objectively compares the MS fragmentation behavior of chlorinated iodo-azaindoles against standard azaindole scaffolds, establishing a validated protocol for their structural elucidation. By leveraging the distinct binding energies of C-Cl (approx. 397 kJ/mol) and C-I (approx. 209 kJ/mol), researchers can utilize specific fragmentation pathways as diagnostic "fingerprints" for quality control and metabolite identification.

Part 1: Technical Deep Dive – The Physics of Fragmentation

To understand the fragmentation pattern, one must analyze the interplay between ionization energy and bond dissociation dynamics.

Isotopic Signatures (The "Fingerprint")

Before fragmentation occurs, the molecular ion ([M+H]⁺ in ESI or M⁺˙ in EI) reveals the compound's identity through its isotope pattern.

  • Chlorine Effect: The natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%) creates a characteristic 3:1 intensity ratio for the M and M+2 peaks.
  • Iodine Effect: Iodine (

    
    ) is monoisotopic. It does not add to the isotope pattern complexity but contributes a significant mass defect  (exact mass 126.9045), distinguishing the ion from isobaric organic interferences.
    
Fragmentation Hierarchy (The "Zipper" Effect)

Under Collision-Induced Dissociation (CID), fragmentation follows a predictable hierarchy governed by bond weakness:

  • Primary Event (C-I Cleavage): The C-I bond is the "weakest link." In almost all experimental conditions, the initial loss is the iodine atom (radical loss in EI, neutral HI or I loss in ESI).

  • Secondary Event (Azaindole Ring Opening): Following dehalogenation, the 7-azaindole core typically undergoes ring contraction or cleavage, characterized by the neutral loss of HCN (27 Da) , a signature of the pyridine ring.

  • Tertiary Event (C-Cl Stability): The C-Cl bond is robust. Elimination of HCl or Cl• usually occurs only at higher collision energies (>35 eV), making the chlorinated fragment a stable diagnostic marker.

Part 2: Comparative Analysis

This section compares the MS performance of Chlorinated Iodo-Azaindoles against key alternatives used in drug discovery.

Comparison 1: Chlorinated Iodo-Azaindoles vs. Non-Halogenated Azaindoles
FeatureChlorinated Iodo-AzaindoleNon-Halogenated AzaindoleVerdict
Ionization Efficiency High. Halogens increase hydrophobicity, enhancing surface activity in ESI droplets.Moderate. Relies solely on the basicity of the N7 nitrogen.Halo-analogs offer lower LOD (Limit of Detection).
Diagnostic Specificity Excellent. The 3:1 Cl isotope pattern + I mass defect acts as a built-in "bar code."Low. Common organic fragments (m/z 118, 91) are easily confused with background noise.Cl-I analogs are superior for complex matrix analysis (e.g., plasma).
Fragmentation Complexity High. Multiple pathways (Loss of I, HI, HCl, HCN).Low. primarily Loss of HCN.Cl-I analogs provide more structural information in MS/MS.
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization
  • Electrospray Ionization (ESI): Produces even-electron ions [M+H]⁺.

    • Dominant Pathway: Heterolytic cleavage.[1] Loss of HI is favored over I radical.

    • Utility: Best for LC-MS quantification of intact drug.

  • Electron Impact (EI): Produces odd-electron radical cations M⁺˙.

    • Dominant Pathway: Homolytic cleavage.[1] Immediate loss of I• radical to form a stable cation.

    • Utility: Best for GC-MS structural confirmation of synthetic intermediates.

Part 3: Experimental Protocol (Self-Validating)

Objective: Confirm the structure of a synthesized 4-chloro-3-iodo-7-azaindole intermediate.

Step 1: Sample Preparation
  • Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol .

  • Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).

    • Why: Formic acid ensures protonation of the pyridine nitrogen (N7), essential for ESI+ sensitivity.

Step 2: MS Method Parameters (Direct Infusion)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

Step 3: Data Interpretation Workflow
  • Check Parent Ion: Look for [M+H]⁺. Verify the 3:1 isotope pattern (M vs M+2).

  • Verify Iodine Loss: At CE 20 eV, look for the peak corresponding to [M+H - 128] (Loss of HI).

  • Verify Core: At CE 40 eV, look for [M+H - 128 - 27] (Loss of HI + HCN).

Part 4: Visualization of Signaling Pathways

Diagram 1: MS Fragmentation Pathway

Caption: Proposed ESI+ fragmentation pathway for 4-chloro-3-iodo-7-azaindole, highlighting the sequential loss of Iodine and HCN.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z ~279) Isotope 3:1 (Cl) Inter1 De-iodinated Cation [M+H - HI]+ (m/z ~151) Stable Cl Isotope Parent->Inter1 Loss of HI (128 Da) Low CE (10-20 eV) Inter2 Ring Opening [M+H - HI - HCN]+ (m/z ~124) Inter1->Inter2 Loss of HCN (27 Da) Med CE (20-30 eV) Fragment3 De-chlorination (High Energy Only) [M+H - HI - HCN - HCl]+ Inter2->Fragment3 Loss of HCl (36 Da) High CE (>40 eV)

Diagram 2: Validated Experimental Workflow

Caption: Step-by-step structural elucidation workflow for halogenated azaindoles using LC-MS/MS.

Workflow Sample Sample Prep (MeOH + 0.1% FA) Ionization ESI Source (+3.5 kV) Sample->Ionization Filter Q1 Selection [M+H]+ Ionization->Filter Collision Collision Cell (Ramp 10-40 eV) Filter->Collision Detection TOF/Detector High Res Spectrum Collision->Detection Analysis Data Analysis 1. Check Cl Pattern 2. Check I Loss Detection->Analysis

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.

  • Luo, Y., et al. (2024).[2] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Drug Testing and Analysis.

  • Popa, A., et al. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects. PLOS ONE.

  • Krzynski, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules.

  • Crotti, S., et al. (2014). Novel formation of species in positive electrospray mass spectra of indoles. Rapid Communications in Mass Spectrometry.

Sources

Validation

A Comparative Guide to the Structural Validation of 2,4-Disubstituted 6-Azaindoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 6-azaindole scaffold has emerged as a privileged structure, integral to the development of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 6-azaindole scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a wide array of diseases. Its ability to act as a bioisostere for indole and purine systems allows for fine-tuning of physicochemical and pharmacological properties.[1][2] Among its many isomeric forms, 2,4-disubstituted 6-azaindoles present unique synthetic challenges and, consequently, a critical need for rigorous structural validation to ensure the correct regiochemistry, which can profoundly impact biological activity.

This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural elucidation of 2,4-disubstituted 6-azaindoles. We will delve into the "why" behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective, and provide detailed, self-validating experimental protocols.

The Challenge: Regioisomeric Ambiguity

The synthesis of disubstituted 6-azaindoles can often lead to a mixture of regioisomers, with the 2,5-disubstituted isomer being a common side product.[3][4][5] Distinguishing between the 2,4- and 2,5-isomers is paramount, as the position of the substituent at C4 versus C5 can dramatically alter the molecule's interaction with its biological target. This guide will use a representative 2-aryl-4-chloro-6-azaindole as a case study to illustrate the validation process, comparing its expected spectral data with that of a potential 2-aryl-5-bromo-6-azaindole isomer.

A Multi-Pronged Approach to Structural Certainty

No single technique can definitively validate a novel structure in all cases. A robust validation strategy relies on the convergence of data from multiple orthogonal techniques. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_definitive Definitive Structure Synthesis Synthesis of 2,4-disubstituted 6-azaindole Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification TLC_MS TLC & LC-MS (Purity & MW check) Purification->TLC_MS NMR NMR Spectroscopy (1D & 2D) TLC_MS->NMR Primary Structure Hypothesis HRMS High-Resolution Mass Spectrometry TLC_MS->HRMS Elemental Composition XRay Single-Crystal X-ray Crystallography NMR->XRay Confirm Connectivity & Stereochemistry HRMS->XRay Confirm Molecular Formula

Caption: A typical workflow for the structural validation of a novel compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a comprehensive picture of the molecular framework.

1D NMR: ¹H and ¹³C Spectra

The initial analysis begins with the acquisition of ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the aromatic region of the 6-azaindole core are highly sensitive to the substitution pattern.

Causality Behind the Data: The electron-withdrawing or -donating nature of the substituents at positions 2 and 4 will influence the electron density around the neighboring protons and carbons, causing them to resonate at different frequencies. For a 2-aryl-4-chloro-6-azaindole, the protons on the pyridine ring (H5 and H7) and the pyrrole ring (H3) will exhibit characteristic chemical shifts and coupling patterns.

Nucleus 2,4-disubstituted (Expected) 2,5-disubstituted (Comparative) Rationale for Differentiation
¹H NMR H3: Singlet, ~6.5-7.0 ppmH5: Doublet, ~7.0-7.5 ppmH7: Doublet, ~8.0-8.5 ppmH3: Singlet, ~6.5-7.0 ppmH4: Doublet, ~7.5-8.0 ppmH7: Singlet, ~8.0-8.5 ppmThe key difference lies in the pyridine ring protons. In the 2,4-isomer, H5 and H7 will appear as doublets due to coupling to each other. In the 2,5-isomer, H4 will be a doublet (coupled to H3 if present, or a singlet if C3 is substituted) and H7 will be a singlet.
¹³C NMR C4 will be a quaternary carbon with a chemical shift influenced by the chloro substituent. C5 and C7 will be methine carbons.C5 will be a quaternary carbon bearing the substituent. C4 and C7 will be methine carbons.The number and chemical shifts of the quaternary versus methine carbons in the pyridine ring region will differ significantly between the two isomers.
2D NMR: Unraveling the Connectivity

While 1D NMR provides initial clues, 2D NMR experiments are essential for unambiguously assigning the structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a 2,4-disubstituted 6-azaindole, a key correlation will be observed between H5 and H7, confirming their adjacent positions on the pyridine ring.[6] In contrast, a 2,5-isomer would not show this correlation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of which proton is attached to which carbon.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing these regioisomers. It shows correlations between protons and carbons that are two or three bonds away.

    Causality Behind HMBC: The long-range couplings provide a "roadmap" of the molecule's connectivity. For a 2,4-disubstituted 6-azaindole, the proton at H5 will show a correlation to the substituted carbon at C4, and the proton at H7 will show a correlation to the bridgehead carbon C7a. The proton at H3 will show correlations to C2, C4, and C7a. These correlations would be distinctly different for a 2,5-isomer.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. For a 2,4-disubstituted 6-azaindole, a NOE correlation between the substituent at C4 and the proton at H5 would provide strong evidence for this substitution pattern.[6][8]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum.

    • HSQC: Acquire a gradient-selected HSQC spectrum, optimized for a one-bond ¹J(C,H) of ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings of ~8 Hz.

    • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the 2D spectra to build up the molecular structure and differentiate between possible isomers.

NMR_Analysis_Logic NMR_Data ¹H, ¹³C, COSY, HSQC, HMBC, NOESY Analysis Analyze Chemical Shifts, Coupling Constants, & Cross-Peaks NMR_Data->Analysis Connectivity Establish H-H, C-H (1-bond), & C-H (long-range) Connectivity Analysis->Connectivity Spatial_Proximity Identify Through-Space Proton Proximities Analysis->Spatial_Proximity Structure Propose/Confirm Regioisomer Structure Connectivity->Structure Spatial_Proximity->Structure

Caption: Logical flow of NMR data analysis for structural elucidation.

II. High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

Causality Behind the Data: While low-resolution MS can confirm the molecular weight, HRMS provides the exact mass, which can distinguish between molecules with the same nominal mass but different elemental formulas. This is a crucial self-validating step to ensure no unexpected atoms are present.

Fragmentation Analysis: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can also provide structural clues. The fragmentation of the 6-azaindole core and the loss of substituents will be characteristic of the substitution pattern. For example, the fragmentation of a 2-aryl-4-chloro-6-azaindole might involve the loss of the chloro and aryl groups, and the fragmentation of the heterocyclic core itself.

Technique 2,4-disubstituted (Expected) 2,5-disubstituted (Comparative) Rationale for Differentiation
HRMS Exact mass will confirm the elemental formula (e.g., C₁₃H₈ClN₂ for a 2-phenyl-4-chloro-6-azaindole).Exact mass will confirm the elemental formula (e.g., C₁₃H₈BrN₂ for a 2-phenyl-5-bromo-6-azaindole).Confirms the correct elemental composition for the target molecule.
MS/MS Fragmentation may show characteristic losses related to the substituents at C2 and C4.Fragmentation patterns may differ due to the different position of the halogen, potentially influencing the stability of fragment ions.While potentially less definitive than NMR for regioisomer differentiation, significant differences in major fragment ions can provide supporting evidence.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to identify characteristic losses.

III. Single-Crystal X-ray Crystallography: The Ultimate Confirmation

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[9][10] This technique is considered the "gold standard" for structural validation.

Causality Behind the Data: The diffraction pattern of X-rays passing through a crystal is directly related to the arrangement of atoms in the crystal lattice. Solving the crystal structure provides the precise coordinates of each atom, definitively establishing connectivity and stereochemistry.

Technique 2,4-disubstituted 2,5-disubstituted Rationale for Differentiation
X-ray Crystallography Will show the substituent attached to the C4 position of the 6-azaindole core.Will show the substituent attached to the C5 position of the 6-azaindole core.Provides an absolute and definitive structural assignment, resolving any ambiguities from spectroscopic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software (e.g., SHELX, Olex2).

  • Structure Analysis: Analyze the solved structure to confirm the connectivity and regiochemistry.

Validation_Pyramid cluster_0 Confidence in Structure Definitive X-ray Crystallography (Unambiguous 3D Structure) High 2D NMR (HMBC, NOESY) (Connectivity & Spatial Proximity) Medium 1D NMR & COSY (Initial Hypothesis) Basic MS & HRMS (Molecular Weight & Formula)

Caption: Hierarchy of analytical techniques for structural validation.

Conclusion

The structural validation of 2,4-disubstituted 6-azaindoles requires a meticulous and multi-faceted analytical approach. While 1D NMR and HRMS provide foundational data, the unambiguous assignment of the substitution pattern relies heavily on advanced 2D NMR techniques, particularly HMBC and NOESY experiments. These methods allow for the definitive mapping of atomic connectivity and spatial relationships within the molecule. For ultimate confirmation, single-crystal X-ray crystallography stands as the unequivocal arbiter of structure. By employing this integrated and self-validating workflow, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery programs.

References

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Protein Science. [Link]

  • Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 6 (in CDCl3). ResearchGate. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. PubMed Central. [Link]

  • NOESY spectra of regioisomers 6 a and 6 b. ResearchGate. [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. PubMed. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • Synthesis of 2,5-disubstituted 6-azaindoles from substituted aziridines via intramolecular cyclization. PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]

  • Synthesis of 2,5-disubstituted 6-azaindoles from substituted aziridines via intramolecular cyclization. PubMed. [Link]

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Comparative

Reference Standards for 1H-Pyrrolo[2,3-c]pyridine Impurities: A Technical Comparison &amp; Validation Guide

Executive Summary: The Criticality of the 6-Azaindole Scaffold 1H-Pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole ) has emerged as a privileged scaffold in kinase inhibitor development, offering distinct hydrogen-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the 6-Azaindole Scaffold

1H-Pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole ) has emerged as a privileged scaffold in kinase inhibitor development, offering distinct hydrogen-bonding motifs compared to its more common isomer, 7-azaindole. However, its amphoteric nature—possessing both an electron-rich pyrrole ring and an electron-deficient pyridine ring—creates a complex impurity profile during synthesis and storage.

Regulatory compliance (ICH Q3A/Q3B) demands rigorous qualification of these impurities. This guide objectively compares reference standard grades and provides a self-validating protocol for characterizing 6-azaindole impurities, specifically focusing on the differentiation between Certified Reference Materials (CRMs) and Research Grade alternatives.

Technical Deep Dive: The Impurity Landscape

To select the right reference standard, one must understand the origin of the impurities.[1] The 6-azaindole scaffold is susceptible to specific degradation and synthetic by-product pathways.

Dominant Impurity Classes
  • Oxidative Degradants (N-Oxides): The pyridine nitrogen at position 6 is prone to oxidation by peroxides or mCPBA during late-stage functionalization, forming 1H-pyrrolo[2,3-c]pyridine 6-oxide . This is a polarity-shifting impurity that often co-elutes with the parent peak in low-pH reverse-phase chromatography.

  • Halogenated By-products: Synthesis often involves Dechlorination or Suzuki couplings. Residual 4-chloro-1H-pyrrolo[2,3-c]pyridine or 3-bromo variants are common process impurities.

  • Regioisomers: Isomeric contamination with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or [3,2-c] (5-azaindole) can occur if the starting pyridine feedstock is impure.

Impurity Origin Visualization

The following diagram maps the genesis of key impurities, aiding in risk assessment.

AzaindoleImpurities cluster_legend Legend Start Starting Material (3-amino-4-methylpyridine) Core 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Start->Core Cyclization (e.g., DMF-DMA) ImpC Impurity C: Regioisomers (5- or 7-azaindole) Start->ImpC Feedstock Contamination ImpA Impurity A: 6-N-Oxide (Oxidative Degradant) Core->ImpA Peroxides/Air Storage ImpB Impurity B: 4-Chloro derivative (Process Intermediate) Core->ImpB Incomplete Hydrogenolysis key Red = Critical Degradant Yellow = Process Impurity

Figure 1: Origin of common 6-azaindole impurities. Impurity A (N-oxide) is the most critical stability-indicating marker.

Comparative Guide: Reference Standard Grades

Not all reference standards are created equal.[2][3] In early discovery, a "Research Grade" standard is sufficient. However, for GMP release testing or stability studies, a Primary or Secondary standard characterized by qNMR (Quantitative NMR) is mandatory to meet ICH requirements.

Table 1: Performance & Suitability Matrix
FeaturePrimary CRM (Certified Reference Material) Secondary Standard (Working Standard) Research Grade (Reagent)
Traceability SI-Traceable (NIST/BIPM) via qNMR/Mass BalanceTraceable to Primary CRMVendor COA only (often untraceable)
Purity Method Orthogonal: HPLC + GC + ROI + KF + qNMRHPLC Area % vs. PrimaryHPLC Area % (single wavelength)
Potency Uncertainty Low (< 0.5%)Moderate (0.5 - 1.0%)High / Unknown (> 2.0%)
Documentation Comprehensive COA, H-NMR, C-NMR, MS, IR, TGACOA with comparative HPLC dataBasic COA (Identity + Purity)
Cost High (

)
Moderate (

)
Low ($)
Use Case GMP Release , Calibration of SecondariesRoutine QC , Stability TestingEarly Discovery , Peak ID only
Risk Profile Low Risk: Defensible in FDA auditsMedium Risk: Requires periodic requalificationHigh Risk: Not suitable for quantitative work
Strategic Selection Framework

Use this decision tree to determine the required grade for your development stage.

DecisionTree Start Select Development Phase Phase1 Discovery / Screening Start->Phase1 Phase2 Pre-Clinical / Tox Start->Phase2 Phase3 Clinical / GMP Release Start->Phase3 ResGrade Use Research Grade (Identity Confirmation) Phase1->ResGrade Q1 Is quantification required? Phase2->Q1 Q2 Is a Primary CRM available? Phase3->Q2 Q1->Q2 Yes Q1->ResGrade No SecStd Establish Secondary Std (Trace to CRM) Q2->SecStd Yes (Buy CRM to calibrate) PrimStd Purchase/Synthesize Primary CRM (Full Characterization) Q2->PrimStd No (Must characterize in-house)

Figure 2: Decision logic for reference standard selection based on development phase and quantification needs.

Experimental Protocols: Self-Validating Systems

If a commercial CRM is unavailable (common for specific impurities like 6-azaindole N-oxide), you must synthesize and characterize your own. The following protocols ensure scientific integrity and authoritative grounding .

Synthesis of Impurity Marker (6-Azaindole N-Oxide)

Rationale: N-oxides are polar and often require specific synthesis for retention time confirmation.

  • Reagents: Dissolve 1H-pyrrolo[2,3-c]pyridine (1 eq) in DCM.

  • Oxidation: Add m-CPBA (1.1 eq) at 0°C. Stir for 2 hours.

  • Work-up: The N-oxide often precipitates or can be isolated via basic alumina chromatography (MeOH/DCM gradient).

    • Note: Avoid silica gel if possible, as azaindole N-oxides can streak/degrade.

Analytical Method: Orthogonal Validation (HPLC-UV-MS)

Challenge: 6-azaindole is basic. Standard C18 columns often show tailing. Solution: Use a Charged Surface Hybrid (CSH) column or high pH mobile phase.

  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 290 nm (specific to extended conjugation).

  • Validation Check: Calculate Resolution (

    
    ) between Parent and N-Oxide. 
    
    
    
    is required.
The "Gold Standard" Potency Assignment: qNMR Protocol

To convert a synthesized impurity into a Primary Reference Standard , you cannot rely on HPLC area % (which ignores response factors and water content). You must use Quantitative NMR (qNMR).[4][5]

Protocol:

  • Internal Standard (IS): Select a NIST-traceable IS (e.g., Maleic Acid or Dimethyl Sulfone) with non-overlapping signals.

  • Solvent: DMSO-

    
     (ensures solubility of both polar N-oxide and non-polar parent).
    
  • Acquisition:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Pulse angle: 90°.

    • Scans: 16-64 (for S/N > 400).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[4][6][7][8]

Expert Insight: This qNMR method provides an absolute purity value (Mass Balance equivalent) independent of UV extinction coefficients, making it the superior method for establishing reference standard potency [1][3].

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[9] (2006).[1][4][10] Defines reporting, identification, and qualification thresholds.

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[2][3][11] Establishes legal requirements for reference standard usage in the US.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[2][4] Validates qNMR as a primary ratio method.[12]

  • Song, J.J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 36, 1120-1132. (2007). Comprehensive review of azaindole synthesis and impurity formation.

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][4][11]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-

Executive Summary & Risk Context 1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- is a highly specialized halogenated azaindole intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo- is a highly specialized halogenated azaindole intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3][4]

While often classified under generic "Irritant" (Warning) categories, its structural properties dictate a higher tier of caution:

  • Halogenation (Cl, I): The presence of iodine and chlorine increases lipophilicity, potentially enhancing skin absorption rates compared to the parent azaindole.

  • Sensitization Potential: Halogenated heterocycles are frequent skin and respiratory sensitizers.

  • Unknown Toxicity: As a research intermediate, full toxicological data (LD50, chronic effects) is often absent. The precautionary principle applies: handle as if it is a potent bioactive agent.

Hazard Identification & PPE Matrix

Core Hazard Classifications (GHS)[2]
  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5][6]

Personal Protective Equipment (PPE) Selection Table

This matrix is designed to prevent exposure during specific operational phases.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Chemical Fume Hood (Face Velocity: 80–100 fpm)Secondary: N95 or P100 RespiratorThe H335 designation indicates mucosal irritation. Engineering controls (hood) are superior to masks. Respirators are required only if weighing outside a hood (not recommended).
Hand (Solid) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Prevents contact with dust. Visual contrast (e.g., Blue outer/White inner) helps identify tears immediately.
Hand (Solution) Laminate / Silver Shield (if solvent is DCM/Chloroform)Halogenated solvents (common for this substrate) permeate nitrile in <5 mins. If using DMF/DMSO, double nitrile is acceptable with 15-min change intervals.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a sealed environment.
Body Tyvek Lab Coat (Disposable) + Closed-toe shoesCotton coats can retain dust. Disposable Tyvek ensures no contamination leaves the lab on clothing.

Operational Workflow Visualization

The following diagram outlines the "Safe Handling Loop"—a self-validating workflow to ensure safety checks are performed before the chemical is exposed to the atmosphere.

SafeHandling Start START: Task Definition RiskAssess Risk Assessment (Check Solvent Compatibility) Start->RiskAssess HoodCheck Engineering Control Check (Airflow > 80 fpm?) RiskAssess->HoodCheck HoodCheck->Start Fail (Stop Work) PPE_Don Don PPE: Double Nitrile + Goggles HoodCheck->PPE_Don Pass Decision_Solvent Is Solvent Halogenated? (DCM, CHCl3) PPE_Don->Decision_Solvent Glove_Switch SWITCH GLOVES: Use Laminate/Barrier Decision_Solvent->Glove_Switch Yes Weighing Weighing Protocol (Static Gun + Balance Enclosure) Decision_Solvent->Weighing No Glove_Switch->Weighing Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Decon Decontamination (Wipe surfaces with Acetone) Reaction->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Figure 1: Decision logic for handling halogenated azaindoles. Note the critical decision point regarding solvent choice, which dictates glove material.

Detailed Handling Protocol

Phase A: Preparation & Weighing

Objective: Eliminate inhalation risk from airborne dust.

  • Static Control: Halogenated heterocycles are often fluffy, electrostatic solids. Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents "fly-away" particles.

  • The "Tunnel" Method:

    • Place the balance inside the fume hood.

    • If the balance is external, use a powder safety enclosure (HEPA filtered).

    • Never weigh this compound on an open bench.

  • Taring: Tare the vial/flask before adding the solid to minimize the time the container is open.

Phase B: Reaction Setup & Solubilization

Objective: Prevent skin absorption via solvent vectors.

  • Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), DMF, or DMSO.

    • Critical Note: If using DCM , nitrile gloves offer <5 minutes of protection. If a splash occurs, the DCM carries the toxic 4-chloro-2-iodo-azaindole through the glove and into your skin immediately.

  • Transfer: Use a wide-mouth funnel to prevent spillage. Rinse the funnel immediately with the reaction solvent into the flask.

  • Sealing: Cap the reaction vessel immediately. If refluxing, ensure the condenser is seated correctly to prevent vapor escape.

Phase C: Decontamination & Disposal

Objective: Prevent cross-contamination of the lab.

  • Wipe Down: Use a paper towel soaked in acetone or ethanol to wipe the balance area, spatula, and flask exterior.

  • Waste Stream:

    • Solid Waste: Dispose of contaminated paper towels and gloves in the "Hazardous Solid Waste" bin (double-bagged).

    • Liquid Waste: This compound contains Halogens (Cl, I). It MUST go into the Halogenated Organic Waste stream. Mixing it with non-halogenated waste can incur heavy fines and disposal complications.

Emergency Response

Accidental Spills (Solid)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Goggles, double gloves, N95 respirator.

  • Contain: Cover the spill with a damp paper towel (prevents dust).

  • Clean: Scoop up the material. Wipe the area 3 times with acetone.

Exposure (Skin/Eyes)[2][3][4][6][7][8][9]
  • Skin: Remove contaminated clothing/gloves immediately.[3][7][8][9] Wash with soap and water for 15 minutes .[4] Do not scrub hard (abrasion increases absorption).

  • Eyes: Flush in an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention immediately—halogenated compounds can cause corneal damage.

References

  • PubChem. (n.d.). Compound Summary: 5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4] Retrieved from [Link]

Sources

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